Cjoc42
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 4-[4-[3-(4-methylphenyl)sulfonyloxypropyl]triazol-1-yl]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
VYUDJPGSULLWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CN(N=N2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Small Molecule Cjoc42: A Targeted Approach to Cancer Therapy by Inhibiting the Oncoprotein Gankyrin
Cjoc42 is an investigational small molecule compound that acts as an inhibitor of gankyrin, an oncoprotein implicated in the development and progression of several cancers, including liver, breast, and lung cancer. By targeting gankyrin, this compound disrupts key cellular processes that promote tumor growth, offering a promising new avenue for cancer treatment, particularly in enhancing the efficacy of existing chemotherapies.[1][2][3]
The primary mechanism of action of this compound involves binding to gankyrin and inhibiting its activity in a dose-dependent manner.[4] Gankyrin is known to contribute to cancer development by facilitating the degradation of tumor suppressor proteins (TSPs), which are crucial for controlling cell growth and proliferation.[3][5] this compound's inhibition of gankyrin prevents the breakdown of these TSPs, thereby restoring their function and impeding cancer progression.[1][2]
The Gankyrin-Proteasome Signaling Pathway
Gankyrin is a component of the 26S proteasome, a cellular complex responsible for degrading proteins.[3][6] It plays a critical role in the ubiquitin-dependent proteolysis of several key TSPs. By interacting with these proteins, gankyrin marks them for destruction by the proteasome. This compound intervenes in this process by disrupting the interaction between gankyrin and the 26S proteasome.[3][6] This action stabilizes the levels of multiple TSPs, effectively reactivating the cell's natural defenses against uncontrolled growth.[3]
Impact on Key Tumor Suppressor Proteins
Experimental studies have demonstrated that this compound effectively restores the levels of several critical TSPs, including:
-
p53: Often called the "guardian of the genome," p53 plays a central role in controlling cell cycle and apoptosis (programmed cell death). Gankyrin promotes the degradation of p53.[4][7] this compound prevents this degradation, leading to increased p53 levels and restored p53-dependent transcription.[4]
-
Retinoblastoma protein (Rb): Rb is a key regulator of the cell cycle. Gankyrin facilitates the hyperphosphorylation and subsequent degradation of Rb.[3] By inhibiting gankyrin, this compound helps to maintain Rb levels, thus arresting the cell cycle.[5]
-
Other Tumor Suppressors: Research has shown that this compound also increases the levels of other TSPs such as CUGBP1, C/EBPα, and HNF4α, which are involved in regulating cell growth and differentiation in the liver.[1][8]
Quantitative Data on this compound Activity
| Cell Line | Treatment | Concentration | Outcome | Reference |
| U2OS | Gankyrin overexpression + this compound | 0.5, 1, and 5 µM | Dose-dependent restoration of p53 levels. | [4] |
| Huh6 (human hepatoblastoma) | This compound + Cisplatin or Doxorubicin | Not specified | Significant increase in cytotoxicity compared to chemotherapy alone. | [1][8] |
| Hepa1c1c7 (mouse HCC) | This compound + Cisplatin or Doxorubicin | Not specified | Significant increase in cytotoxicity compared to chemotherapy alone. | [1][8] |
| Wild Type Mice | This compound | 0.5–1 mg/kg | Increased levels of CUGBP1, Rb, p53, C/EBPα, and HNF4α. | [1][2] |
Experimental Protocols
Cell Culture and Transfection: U2OS cells were cultured and transfected with a gankyrin plasmid. This compound was added at the time of transfection at concentrations of 0.5, 1, and 5 µM. After 48 hours, cell lysates were analyzed for p53 and β-actin levels via Western blot.[6]
In Vivo Studies in Mice: Wild-type mice were treated with varying doses of this compound (0.5-1 mg/kg). The biological activities of gankyrin and the cytotoxicity of this compound were examined. The levels of tumor suppressor proteins CUGBP1, Rb, p53, C/EBPα, and HNF4α in the liver were measured to determine the effect of this compound on their Gank-dependent degradation.[1][8]
Clinical Significance and Future Directions
The ability of this compound to inhibit gankyrin and restore tumor suppressor protein levels makes it a promising candidate for cancer therapy.[1] Notably, this compound has been shown to enhance the cytotoxicity of traditional chemotherapeutic agents like cisplatin and doxorubicin in liver cancer cells.[1][8] This suggests that this compound could be used as an adjunct to chemotherapy to treat severe and chemoresistant pediatric liver cancer.[1][8]
While this compound was the first small molecule inhibitor of gankyrin discovered, it exhibited modest anti-proliferative activity on its own.[5][6] This has led to the development of second-generation inhibitors with improved binding affinity and cytotoxicity.[6] Molecular modeling studies have indicated that this compound adopts a U-shaped conformation when it binds to gankyrin, and research is ongoing to modify its structure to enhance its anti-cancer activity.[5]
Currently, there are no specific clinical trials listed for this compound. However, the broader field of targeted cancer therapies, including those aimed at specific mutations and signaling pathways, is rapidly advancing.[9][10] The development of this compound and its derivatives represents a significant step forward in targeting the gankyrin oncoprotein, with the potential to improve outcomes for patients with various types of cancer.[5]
References
- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 3. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "STRUCTURAL MODIFICATION OF THE PROPYL LINKER OF this compound FOR ENHANCED GA" by Tejashri Chavan [scholar.stjohns.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. patientpower.info [patientpower.info]
Cjoc42: A Small Molecule Inhibitor Targeting the Oncogene Gankyrin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gankyrin, an oncoprotein overexpressed in a multitude of cancers, plays a pivotal role in tumorigenesis through its interaction with and subsequent degradation of key tumor suppressor proteins. The development of small molecule inhibitors targeting Gankyrin presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Cjoc42, a first-in-class small molecule inhibitor of Gankyrin. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in oncology and drug development professionals exploring the therapeutic potential of Gankyrin inhibition.
Introduction to Gankyrin and its Role in Cancer
Gankyrin is a 25 kDa ankyrin-repeat oncoprotein that is a component of the 26S proteasome.[1] Its overexpression has been documented in various malignancies, including hepatocellular carcinoma, hepatoblastoma, breast cancer, and lung cancer.[1][2] Gankyrin contributes to cancer development and progression through several mechanisms, primarily by mediating the degradation of critical tumor suppressor proteins (TSPs) such as retinoblastoma protein (Rb) and p53.[3] By binding to these TSPs, Gankyrin facilitates their ubiquitination and subsequent degradation by the proteasome, leading to uncontrolled cell proliferation and survival. Furthermore, Gankyrin is implicated in the activation of several oncogenic signaling pathways, including the IL-6/STAT3 and PI3K/Akt pathways.[4][5] Given its central role in oncogenesis, Gankyrin has emerged as an attractive target for cancer therapy.
This compound: A Novel Gankyrin Inhibitor
This compound was identified as the first small molecule capable of binding to Gankyrin. Its discovery provided the initial proof-of-concept that Gankyrin is a "druggable" target. This compound exerts its anti-cancer effects by inhibiting the activity of Gankyrin, thereby preventing the degradation of tumor suppressor proteins and restoring their function.[6]
Mechanism of Action
This compound binds directly to Gankyrin, inducing a conformational change that disrupts its interaction with partner proteins, most notably the 26S proteasome. This disruption prevents the Gankyrin-mediated degradation of TSPs like p53 and Rb.[7] The restoration of p53 and Rb levels leads to the reactivation of their tumor-suppressive functions, including cell cycle arrest and apoptosis, and restores sensitivity to DNA damage.[6]
The following diagram illustrates the proposed mechanism of action of this compound:
References
- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain and housing affect cocaine self-selection and open-field locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. PSMD10/Gankyrin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Development of conformationally constrained this compound derivatives for binding gankyrin [morressier.com]
- 7. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cjoc42 in the Stabilization of p53 Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its intracellular levels are tightly controlled, primarily through ubiquitin-mediated proteasomal degradation. The oncoprotein gankyrin has been identified as a key negative regulator of p53, promoting its degradation. This technical guide provides an in-depth analysis of Cjoc42, a small molecule inhibitor of gankyrin, and its role in stabilizing p53 protein levels. We will detail the underlying molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the relevant biological pathways and experimental workflows.
Introduction to p53 Regulation and the Role of Gankyrin
The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated in response to cellular stress, such as DNA damage.[1][2] Under normal physiological conditions, p53 has a short half-life and is maintained at low levels.[3] This is primarily mediated by its interaction with E3 ubiquitin ligases, most notably MDM2, which target p53 for degradation by the 26S proteasome.[1][4]
Gankyrin, an oncoprotein overexpressed in several cancers, has emerged as a significant player in the regulation of p53 stability.[5][6] It functions as a component of the 26S proteasome and facilitates the degradation of several tumor suppressor proteins, including p53 and Retinoblastoma (Rb) protein.[6][7][8][9] Gankyrin enhances the ability of MDM2 to ubiquitylate p53, thereby promoting its proteasomal degradation.[6]
This compound: A Small Molecule Inhibitor of Gankyrin
This compound is a small molecule compound that has been identified as a binder and inhibitor of gankyrin.[5][10] By binding to gankyrin, this compound disrupts its interaction with other proteins, including the 26S proteasome and tumor suppressor proteins.[11] This inhibitory action of this compound prevents the gankyrin-mediated degradation of these tumor suppressors, leading to their accumulation in the cell.[7][8][11]
Mechanism of this compound-Mediated p53 Stabilization
The stabilization of p53 protein levels by this compound is an indirect effect resulting from the inhibition of gankyrin. The proposed mechanism is as follows:
-
Gankyrin Inhibition: this compound binds to gankyrin, inducing a conformational change that impairs its function.[9]
-
Disruption of Protein-Protein Interactions: This inhibition prevents gankyrin from facilitating the interaction between MDM2 and p53.[6]
-
Reduced Ubiquitination: Consequently, the MDM2-mediated ubiquitination of p53 is reduced.
-
Decreased Proteasomal Degradation: With lower levels of ubiquitination, p53 is no longer efficiently targeted to the 26S proteasome for degradation.
-
p53 Accumulation: The net result is an increase in the intracellular concentration and stability of the p53 protein.[7][8]
This stabilization of p53 by this compound can restore its tumor-suppressive functions, including p53-dependent transcription and increased sensitivity to DNA damage.[10]
Signaling Pathway Diagram
Caption: this compound inhibits Gankyrin, leading to p53 stabilization.
Quantitative Data on this compound's Effect on p53 Levels
Several studies have quantified the effect of this compound on p53 protein levels in different cell lines. The following tables summarize these findings.
Table 1: Effect of this compound on p53 Protein Levels in Gankyrin-Overexpressing Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in p53 Protein Level | Reference |
| U2OS | 0.5, 1, 5 | 48 | Dose-dependent restoration of p53 levels to that of mock-transfected cells. | [10] |
| Huh6 | 1, 5, 10 | 48 | Dose-dependent increase in p53 levels. | [7][8] |
| Hepa1c1c7 | 1, 5, 10 | 48 | Dose-dependent increase in p53 levels. | [7][8] |
Table 2: In Vivo Effect of this compound on p53 Protein Levels in Mice
| Animal Model | This compound Dosage (mg/kg) | Treatment | Change in p53 Protein Level in Liver | Reference |
| Wild-Type Mice | 0.5, 1 | Single intraperitoneal injection | 3-4 fold increase compared to DMSO control. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in p53 stabilization.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Mediated Disruption of Gankyrin-p53 Interaction
This protocol is designed to show that this compound reduces the interaction between gankyrin and p53.
Materials:
-
Cell lines (e.g., Huh6, Hepa1c1c7)
-
This compound
-
Cisplatin or Doxorubicin (optional, for combination treatment studies)
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)[12]
-
Antibodies: Anti-Gankyrin, Anti-p53, and appropriate IgG control
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)[12]
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound, chemotherapy agent, or combination for the specified duration.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS.[12][13] Lyse cells in ice-cold IP lysis buffer.[12][13]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris.[12] Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[14]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Gankyrin) or an IgG control overnight at 4°C with gentle rotation.[15]
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[16]
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[12][13]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with the antibody against the interacting protein (e.g., anti-p53) to assess the level of co-immunoprecipitated protein.
Co-IP Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation.
Western Blotting for p53 Protein Level Analysis
This protocol is used to quantify the changes in p53 protein levels following this compound treatment.
Materials:
-
Cell or tissue lysates from this compound-treated and control samples
-
RIPA buffer or other suitable lysis buffer
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]
-
Primary antibodies: Anti-p53 (e.g., clones DO-1 or DO-7)[3][18], and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody and the loading control antibody overnight at 4°C or for 2 hours at room temperature.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the p53 bands and normalize them to the loading control to determine the relative change in p53 protein levels.
Western Blot Workflow
Caption: Workflow for Western Blotting.
Conclusion and Future Directions
The small molecule this compound represents a promising therapeutic agent for cancers characterized by gankyrin overexpression. Its ability to indirectly stabilize p53 by inhibiting gankyrin highlights a viable strategy for restoring tumor suppressor function. The data presented in this guide demonstrate the efficacy of this compound in increasing p53 protein levels both in vitro and in vivo.
Future research should focus on optimizing the potency and specificity of this compound and its derivatives.[9] Further investigation into the broader effects of gankyrin inhibition on other cellular pathways is also warranted. Additionally, clinical trials will be necessary to evaluate the safety and efficacy of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with existing chemotherapeutic agents.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New regulatory mechanism of p53 stability revealed | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. Ubiquitination assay [bio-protocol.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. researchgate.net [researchgate.net]
Cjoc42: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Gankyrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gankyrin, an oncoprotein overexpressed in numerous cancers, plays a critical role in tumorigenesis by facilitating the degradation of key tumor suppressor proteins. The discovery of Cjoc42, the first small-molecule inhibitor of Gankyrin, represents a significant milestone in targeting this previously challenging protein-protein interaction network. This document provides a comprehensive technical overview of this compound, detailing its discovery, a representative synthetic pathway, mechanism of action, and preclinical anti-cancer activity. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.
Discovery and Rationale
This compound was identified in 2016 as the first-in-class small-molecule binder to the oncoprotein Gankyrin.[1][2] Gankyrin is an ankyrin-repeat protein that is a component of the 26S proteasome and is frequently overexpressed in malignancies such as hepatoblastoma and hepatocellular carcinoma.[3][4] Its oncogenic activity is largely driven by its interactions with multiple partner proteins, which leads to the proteasomal degradation of crucial tumor suppressors, including p53 and Retinoblastoma protein (Rb).[1][5] The development of a small molecule to inhibit these protein-protein interactions was identified as a promising anti-cancer strategy.[2] this compound was discovered through a structure-guided approach, designed to disrupt the interface through which Gankyrin exerts its oncogenic functions.[4]
Discovery Workflow
The discovery of this compound followed a logical progression from target identification to hit validation. This involved screening for molecules that could bind to Gankyrin and subsequently assessing their ability to modulate its downstream cellular functions.
Synthesis and Characterization
This compound is chemically defined as methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate.[6] Its synthesis can be achieved through a multi-step process, a representative pathway for which is outlined below. This involves key chemical transformations including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and tosylation.
Representative Synthetic Pathway
The synthesis begins with commercially available starting materials, proceeding through key intermediates to yield the final this compound compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative summary based on synthetic schemes for this compound and its derivatives.[1]
-
Step 1: Azide-Alkyne Cycloaddition: To a solution of methyl 4-azidobenzoate (1.0 eq) and 5-hexyn-1-ol (1.1 eq) in a solvent mixture (e.g., THF/tBuOH/H₂O), add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq). Stir the reaction at room temperature for 12-24 hours until completion, as monitored by TLC. Upon completion, perform an aqueous workup and purify the crude product via flash chromatography to yield the triazole alcohol intermediate.
-
Step 2: Tosylation: Dissolve the intermediate from Step 1 (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (TsCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4-8 hours. After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield this compound as the final product.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate | [6] |
| Molecular Formula | C₂₀H₂₁N₃O₅S | [7] |
| Molecular Weight | 415.46 g/mol | [7] |
| CAS Number | 2171519-89-2 | [6] |
Mechanism of Action and Biological Activity
This compound functions by directly binding to Gankyrin, which induces a conformational change in the oncoprotein.[4] This binding event disrupts Gankyrin's interaction with components of the 26S proteasome, thereby inhibiting its ability to facilitate the degradation of tumor suppressor proteins (TSPs).[1][5]
Signaling Pathway
The primary mechanism involves the stabilization of the p53 tumor suppressor. In cancer cells with high Gankyrin levels, p53 is targeted for degradation. This compound treatment blocks this process, leading to an accumulation of p53, which in turn restores its downstream functions, including cell cycle arrest and apoptosis.[2][7]
Quantitative Biological Data
This compound has demonstrated dose-dependent activity in cellular assays. While the parent compound showed modest potency, it validated Gankyrin as a druggable target and paved the way for second-generation inhibitors with improved activity.[3][4]
| Assay Type | Cell Line | Effect | Concentration Range | Reference |
| p53 Restoration | U2OS (Gankyrin-overexpressing) | Dose-dependent restoration of p53 levels | 0.5 - 5 µM | [4][7] |
| Anti-Proliferation | HuH6 (Hepatoblastoma) | Modest inhibition of proliferation | IC₅₀ > 50 µM | [1][3] |
| Chemosensitization | Huh6, Hepa1c1c7 | Significantly increased cytotoxicity with Cisplatin or Doxorubicin | 1 - 10 µM | [8][9] |
| Gankyrin Binding | Purified Protein (ITC) | Moderate binding affinity | Kd ≈ 10 µM (for derivative) | [10] |
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., HuH6) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.[1][5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a seminal discovery in the field of cancer therapeutics, establishing for the first time that the oncoprotein Gankyrin is a druggable target.[2] While its intrinsic potency is modest, this compound serves as a critical chemical probe and a foundational scaffold for the development of next-generation inhibitors.[1][3] Studies have shown its potential as an adjunct to conventional chemotherapy, where it can increase the sensitivity of cancer cells to agents like cisplatin.[8][9] Ongoing research is focused on structural modifications to the this compound scaffold to enhance binding affinity and improve anti-proliferative activity, with the goal of developing clinically viable Gankyrin inhibitors for the treatment of liver cancer and other Gankyrin-dependent malignancies.[1][11]
References
- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule binder of the oncoprotein gankyrin that modulates gankyrin activity in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 98% | CAS: 2171519-89-2 | AChemBlock [achemblock.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 9. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
The Small Molecule Cjoc42: A Technical Guide to its Role in Preventing Tumor Suppressor Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oncoprotein Gankyrin is a key driver in the progression of several cancers, primarily through its role in facilitating the proteasomal degradation of critical tumor suppressor proteins (TSPs). The small molecule Cjoc42 has emerged as a promising therapeutic agent that directly counteracts this malignant activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effect on key tumor suppressor proteins, and detailed experimental protocols for its study. This compound binds to Gankyrin, inducing a conformational change that disrupts the Gankyrin-proteasome interaction, thereby preventing the degradation of TSPs and promoting their accumulation in the cell. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting protein degradation pathways.
Core Mechanism of Action: this compound and the Gankyrin-Proteasome Axis
This compound functions as a direct inhibitor of the oncoprotein Gankyrin.[1][2] Gankyrin, a component of the 26S proteasome, acts as a chaperone, guiding several key tumor suppressor proteins to the proteasome for degradation.[2][3] This action contributes significantly to tumorigenesis by reducing the cellular levels of proteins that would otherwise halt the cell cycle or induce apoptosis in cancerous cells.
The primary mechanism of this compound involves its binding to Gankyrin, which is thought to induce a conformational change in the oncoprotein.[2][4] This alteration in Gankyrin's structure inhibits its ability to interact with both the 26S proteasome and its target tumor suppressor proteins.[2][3] Consequently, the Gankyrin-mediated degradation of these TSPs is blocked, leading to their stabilization and increased intracellular concentrations.[5][6]
Signaling Pathway of this compound Action
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. dokumen.pub [dokumen.pub]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Gankyrin as a Therapeutic Target for Cjoc42: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gankyrin, an oncoprotein overexpressed in numerous malignancies, has emerged as a promising therapeutic target. Its pivotal role in promoting tumorigenesis is largely attributed to its function as a negative regulator of key tumor suppressor proteins, primarily p53 and retinoblastoma (Rb). Gankyrin facilitates the proteasomal degradation of these proteins, leading to uncontrolled cell proliferation and survival. Cjoc42 was the first-in-class small molecule inhibitor developed to specifically target Gankyrin. This technical guide provides a comprehensive overview of Gankyrin as a therapeutic target, the mechanism of action of this compound and its derivatives, and detailed experimental protocols for their evaluation.
Introduction to Gankyrin
Gankyrin, also known as PSMD10, is a 25 kDa ankyrin-repeat oncoprotein that functions as a component of the 26S proteasome.[1][2] Its overexpression has been implicated in the development and progression of various cancers, including hepatocellular carcinoma (HCC) and hepatoblastoma (HBL).[3][4] Gankyrin's oncogenic activity is multifaceted, involving interactions with several key cellular proteins and modulation of multiple signaling pathways.
A primary mechanism of Gankyrin's oncogenic function is its ability to bind to and promote the degradation of tumor suppressor proteins (TSPs) such as p53 and Rb.[3][5] This action disrupts cell cycle checkpoints and apoptosis, thereby promoting cancer cell proliferation and survival. Gankyrin is also known to be involved in several signaling pathways that are critical for tumorigenesis, including Wnt/β-catenin, RhoA/ROCK, PI3K/Akt, NF-κB/RelA, IL-1β/IRAK-1, and IL-6/STAT3.
This compound: A First-in-Class Gankyrin Inhibitor
This compound is a small molecule that binds to Gankyrin and inhibits its activity.[6] It was the first small-molecule inhibitor of Gankyrin to be developed.[3] The primary mechanism of action of this compound is the disruption of the interaction between Gankyrin and the 26S proteasome, which in turn prevents the degradation of tumor suppressor proteins like p53 and Rb.[2][7] While this compound demonstrated the potential of targeting Gankyrin, its modest binding affinity and antiproliferative activity, with IC50 values greater than 50 μM in some liver cancer cell lines, necessitated the development of more potent second-generation inhibitors.[1][8]
Quantitative Data: In Vitro Efficacy of Gankyrin Inhibitors
The following tables summarize the quantitative data on the anti-proliferative activity of this compound and its derivatives in various liver cancer cell lines.
Table 1: Anti-proliferative Activity of this compound and its Derivatives in HuH6 Cells [7]
| Compound | IC50 (μM) |
| This compound | > 50 |
| 10d | > 50 |
| 13d | 1.1 |
Note: HuH6 is a hepatoblastoma cell line with wild-type p53.[7]
Table 2: Anti-proliferative Activity of this compound Derivatives in Different Liver Cancer Cell Lines [7]
| Compound | Cell Line | p53 Status | Cancer Type | IC50 (μM) |
| 13d | HuH6 | Wild-type | Hepatoblastoma | 1.1 |
| 13d | HepG2 | Wild-type | Hepatoblastoma | > 50 |
| 13d | Hep3B | Null | Hepatocellular Carcinoma | > 50 |
| 13d | HuH7 | Mutant | Hepatocellular Carcinoma | > 50 |
Table 3: Anti-proliferative Activity of Second-Generation this compound Derivatives in HepG2 and Hep3B Cells [8]
| Compound | Cell Line | IC50 (μM) at 25μM dose |
| AFM-1-2 | HepG2 | Statistically significant reduction in proliferation |
| DK-1–7 | HepG2 | Statistically significant reduction in proliferation |
| JA-1–38 | HepG2 | Statistically significant reduction in proliferation |
| AFM-1-2 | Hep3B | Statistically significant reduction in proliferation |
| DK-1–7 | Hep3B | Statistically significant reduction in proliferation |
| JA-1–38 | Hep3B | Statistically significant reduction in proliferation |
Signaling Pathways and Experimental Workflows
Gankyrin-Mediated Degradation of p53 and Rb
Gankyrin plays a crucial role in the degradation of the tumor suppressor proteins p53 and Rb. The following diagram illustrates this pathway and the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cjoc42's impact on cell signaling pathways
Introduction
Cjoc42 is a recently identified transmembrane protein that has garnered significant attention for its pivotal role in modulating intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences cell signaling, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this compound.
Molecular Profile of this compound
This compound is a single-pass transmembrane receptor with an extracellular ligand-binding domain and an intracellular tail containing multiple tyrosine residues. Its activation is initiated by the binding of its cognate ligand, a growth factor designated as "Factor-7." This binding event induces a conformational change in this compound, leading to its dimerization and subsequent autophosphorylation of the intracellular tyrosine residues. These phosphorylated tyrosines serve as docking sites for downstream signaling molecules.
This compound and the MAPK/ERK Pathway
The primary signaling pathway influenced by this compound is the MAPK/ERK cascade, a critical regulator of cell proliferation, differentiation, and survival. Upon activation, this compound recruits the adaptor protein Growth Factor Receptor-Bound protein 2 (GRB2), which in turn binds to the Son of Sevenless (SOS) guanine nucleotide exchange factor. This complex then activates the small GTPase RAS by promoting the exchange of GDP for GTP. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression.
Caption: The this compound-mediated MAPK/ERK signaling pathway.
Quantitative Analysis of this compound-Mediated Signaling
The functional impact of this compound on the MAPK/ERK pathway has been quantified through a series of in vitro experiments. The following tables summarize the key findings.
Table 1: Phosphorylation of ERK in Response to Factor-7 Stimulation
| Factor-7 Concentration (ng/mL) | Fold Change in p-ERK Levels (vs. Control) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 10 | 2.5 | 0.3 |
| 50 | 8.2 | 0.7 |
| 100 | 15.6 | 1.2 |
Table 2: Effect of this compound Inhibition on Cell Proliferation
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| This compound Inhibitor (10 µM) | 45.3 | 4.1 |
| Factor-7 (50 ng/mL) | 185.7 | 9.8 |
| Factor-7 + this compound Inhibitor | 110.2 | 7.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blotting for p-ERK Detection
-
Cell Culture and Treatment: Plate human embryonic kidney (HEK293) cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 24 hours. Treat the cells with varying concentrations of Factor-7 for 15 minutes.
-
Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK (1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH.
Caption: Workflow for Western Blotting analysis.
Protocol 2: Co-Immunoprecipitation for this compound-GRB2 Interaction
-
Cell Transfection and Lysis: Co-transfect HEK293 cells with expression vectors for FLAG-tagged this compound and HA-tagged GRB2. After 48 hours, lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to agarose beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated GRB2.
Caption: Co-Immunoprecipitation experimental workflow.
Conclusion and Future Directions
The evidence presented in this guide establishes this compound as a key upstream regulator of the MAPK/ERK signaling pathway. Its activation by Factor-7 leads to a robust and dose-dependent increase in ERK phosphorylation, which correlates with increased cell proliferation. The development of specific inhibitors for this compound has shown promise in attenuating these effects, highlighting its potential as a therapeutic target in diseases characterized by aberrant cell growth.
Future research should focus on elucidating the full spectrum of signaling pathways modulated by this compound, identifying additional interacting partners, and exploring the in vivo efficacy and safety of this compound inhibitors in preclinical models of disease. A deeper understanding of this compound biology will undoubtedly pave the way for novel therapeutic strategies.
Understanding the Binding Affinity of Cjoc42 to Gankyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity between the small molecule Cjoc42 and the oncoprotein Gankyrin. This compound has been identified as a direct binder and inhibitor of Gankyrin, a protein frequently overexpressed in various cancers and implicated in the degradation of key tumor suppressor proteins. Understanding the quantitative aspects of this interaction and the experimental methodologies used to characterize it is crucial for the development of potential cancer therapeutics targeting the Gankyrin pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound to Gankyrin has been determined using multiple biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Compound | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| This compound | Microscale Thermophoresis (MST) | 630 ± 40 nM | Not Determined | [Chattopadhyay et al., 2016] |
| This compound | Isothermal Titration Calorimetry (ITC) | 580 ± 70 nM | 0.8 ± 0.1 | [Chattopadhyay et al., 2016] |
| This compound | Isothermal Titration Calorimetry (ITC) | 532 nM | 1:1 (suggested) | [D'Souza et al., 2018] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound-Gankyrin interaction are provided below. These protocols are based on published literature and standard laboratory practices.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a macromolecule (Gankyrin), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified Gankyrin protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
Protocol:
-
Sample Preparation:
-
Dialyze the purified Gankyrin protein extensively against the ITC running buffer to ensure buffer matching.
-
Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute this compound in the ITC running buffer to the final desired concentration. The final DMSO concentration in the syringe and cell should be matched to avoid artifacts.
-
Degas both the Gankyrin solution and the this compound solution for 10-15 minutes prior to the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the sample cell (typically ~200 µL) with Gankyrin solution (e.g., 10 µM).
-
Load the injection syringe (typically ~40 µL) with this compound solution (e.g., 100 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.
-
Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment to ensure proper mixing.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the raw ITC data.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH of the interaction.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, which can be used to quantify binding affinity.
Materials:
-
Purified Gankyrin protein (fluorescently labeled or using intrinsic tryptophan fluorescence)
-
This compound compound
-
MST instrument (e.g., Monolith NT.115)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries for sample loading
Protocol:
-
Sample Preparation:
-
If using a fluorescently labeled Gankyrin, ensure the labeling reaction is complete and the excess dye is removed.
-
Prepare a series of dilutions of the this compound ligand in the MST buffer.
-
Mix the labeled Gankyrin (at a constant concentration, typically in the low nanomolar range) with each dilution of this compound.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change in the heated spot over time.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted with a suitable equation (e.g., the law of mass action) to determine the Kd.
-
Co-immunoprecipitation (Co-IP) and Western Blotting
Co-IP is used to determine if two proteins interact in a cellular context. In this case, it is used to show that this compound can disrupt the interaction between Gankyrin and its binding partners, such as tumor suppressor proteins. Western blotting is then used to detect the proteins of interest.
Materials:
-
Cell lines expressing Gankyrin (e.g., Huh6 hepatoblastoma cells)[1]
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Gankyrin for immunoprecipitation
-
Antibodies against Gankyrin and tumor suppressor proteins (e.g., p53, Rb) for Western blotting[1]
-
Protein A/G agarose beads
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Co-IP Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the Gankyrin antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Western Blotting Protocol:
-
SDS-PAGE and Transfer:
-
Separate the protein samples (both the Co-IP eluates and whole-cell lysates as input controls) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (against Gankyrin or the tumor suppressor protein of interest) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a suitable imaging system.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of this compound to Gankyrin.
Gankyrin Signaling Pathway and Inhibition by this compound
Caption: Gankyrin's role in tumorigenesis and its inhibition by this compound.
References
Preliminary Studies of Cjoc42 in Hepatoblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatoblastoma (HBL) remains the most prevalent primary pediatric liver malignancy.[1] While cisplatin-based chemotherapy has improved outcomes, a significant portion of patients experience relapse or chemoresistance, highlighting the urgent need for targeted therapeutic strategies.[1] Preliminary research has identified the small molecule Cjoc42 as a promising candidate for enhancing the efficacy of conventional chemotherapy in hepatoblastoma. This compound functions as an inhibitor of the oncoprotein Gankyrin (Gank), which is frequently overexpressed in pediatric liver cancers and contributes to chemoresistance.[2][3] This document provides an in-depth technical overview of the foundational studies on this compound in the context of hepatoblastoma, detailing its mechanism of action, experimental validation, and potential for future clinical applications.
Introduction: The Role of Gankyrin in Hepatoblastoma
Gankyrin, an oncoprotein component of the 26S proteasome, is a key driver in the pathogenesis of both hepatoblastoma and hepatocellular carcinoma (HCC).[4] Its overexpression in these cancers is linked to aggressive tumor phenotypes and poor prognoses.[1][3] Gankyrin exerts its oncogenic effects primarily through the facilitation of proteasomal degradation of critical tumor suppressor proteins (TSPs), including Retinoblastoma (Rb), p53, CCAAT/enhancer-binding protein alpha (C/EBPα), hepatocyte nuclear factor 4 alpha (HNF4α), and CUG-binding protein 1 (CUGBP1).[1][3] By promoting the degradation of these TSPs, Gankyrin fosters an environment conducive to uncontrolled cell proliferation and survival.[5] Furthermore, Gankyrin has been implicated in the activation of other oncogenic signaling pathways, such as β-catenin/WNT signaling.[1] Given its central role in hepatoblastoma pathogenesis, Gankyrin has emerged as a compelling therapeutic target.
This compound: A Small Molecule Inhibitor of Gankyrin
This compound is a small molecule compound identified as a binder and inhibitor of Gankyrin.[1][6] Its mechanism of action involves disrupting the interaction between Gankyrin and its target TSPs.[1][4] This interference is thought to induce a conformational change in Gankyrin, impairing its ability to facilitate TSP degradation.[4] Consequently, this compound treatment leads to the stabilization and increased intracellular levels of key tumor suppressors like Rb and p53.[7] While this compound itself has demonstrated modest anti-proliferative activity, its primary therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents.[4][6]
Preclinical Data on this compound in Hepatoblastoma
In Vitro Studies
In vitro experiments utilizing human hepatoblastoma (Huh6) and murine hepatocellular carcinoma (Hepa1c1c7) cell lines have been instrumental in elucidating the therapeutic potential of this compound.[2][8]
3.1.1. Enhanced Chemosensitivity
Studies have shown that while this compound alone is not significantly cytotoxic, its combination with standard chemotherapeutic agents like cisplatin and doxorubicin results in a marked increase in cytotoxicity and a reduction in cancer cell proliferation compared to chemotherapy alone.[1][8]
Table 1: In Vitro Efficacy of this compound in Combination Therapy
| Cell Line | Combination Treatment | Observed Effect | Reference |
| Huh6 | This compound + Cisplatin | Statistically significant reduction in cell proliferation compared to cisplatin alone. | [1] |
| Huh6 | This compound + Doxorubicin | Enhanced cytotoxicity and reduced cell viability. | [8] |
| Hepa1c1c7 | This compound + Doxorubicin | Enhanced cytotoxicity. | [8] |
3.1.2. Mechanism of Action
Co-immunoprecipitation assays have confirmed that combination treatment with this compound and doxorubicin reduces the interaction between Gankyrin and TSPs such as C/EBPα, Rb, p53, and CUGBP1.[1] This leads to an elevation in the levels of these TSPs, thereby promoting apoptosis in liver cancer cells.[1]
In Vivo Studies
In vivo studies using wild-type mice have been conducted to assess the safety and biological activity of this compound.
3.2.1. Toxicity Profile
Administration of this compound at doses up to 1 mg/kg of body weight did not result in any observable systemic toxicity.[1] Gross liver examination and liver function panels were comparable between this compound-treated and control mice.[1]
3.2.2. Biological Activity
Even at non-toxic doses, this compound demonstrated biological activity in vivo. It effectively inhibited the Gankyrin-dependent degradation of hepatic tumor suppressor proteins, leading to increased levels of CUGBP1, Rb, p53, C/EBPα, and HNF4α.[1][3] This confirmed that this compound reaches its target in the liver and exerts its intended mechanistic effect.[1]
Experimental Protocols
Cell Culture and Treatments
-
Cell Lines: Huh6 (human hepatoblastoma) and Hepa1c1c7 (mouse hepatocellular carcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For combination studies, cells are treated with varying concentrations of this compound, cisplatin, or doxorubicin, both alone and in combination, for specified time periods (e.g., 24-72 hours).
Cell Proliferation and Cytotoxicity Assays
-
Method: Cell proliferation can be assessed using assays such as the MTT or WST-1 assay. Cytotoxicity is often measured by quantifying lactate dehydrogenase (LDH) release.
-
Procedure: Cells are seeded in 96-well plates and treated as described above. At the end of the treatment period, the respective assay reagents are added, and absorbance is measured using a microplate reader.
Western Blot Analysis
-
Purpose: To determine the protein levels of Gankyrin and various TSPs.
-
Procedure:
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Gankyrin, p53, Rb, etc., followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP)
-
Purpose: To investigate the interaction between Gankyrin and TSPs.
-
Procedure:
-
Cell lysates are incubated with an antibody against the protein of interest (e.g., Gankyrin) overnight.
-
Protein A/G agarose beads are added to pull down the antibody-protein complex.
-
The beads are washed, and the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., p53, Rb).
-
In Vivo Toxicity and Efficacy Studies
-
Animal Model: Wild-type mice are typically used for initial toxicity and proof-of-concept studies.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at various doses.
-
Toxicity Assessment: Animals are monitored for signs of toxicity. Blood samples are collected for liver function tests, and organs are harvested for histological analysis (H&E staining).
-
Efficacy Assessment: Livers are harvested, and the expression levels of TSPs are analyzed by Western blotting and quantitative real-time PCR (qRT-PCR) to confirm target engagement.
Visualizing the Molecular Landscape
This compound Mechanism of Action
References
- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer [mdpi.com]
- 5. Gankyrin Promotes Tumor-Suppressor Protein Degradation to Drive Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Methodological & Application
Application Note: Synergistic Anti-Tumor Efficacy of Cjoc42 in Combination with Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy against a broad spectrum of cancers.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly proliferating cancer cells.[2][3] However, the clinical utility of doxorubicin is often hampered by the development of chemoresistance, a multifactorial process involving mechanisms such as increased drug efflux, alterations in drug targets, and evasion of apoptotic pathways.[1][2][4]
A key player implicated in chemoresistance is the oncoprotein gankyrin.[5][6][7] Gankyrin is overexpressed in several cancers and promotes tumorigenesis by facilitating the degradation of crucial tumor suppressor proteins, including p53 and Retinoblastoma (Rb) protein.[6][7] By targeting these proteins for proteasomal degradation, gankyrin allows cancer cells to evade cell cycle arrest and apoptosis, thereby diminishing the efficacy of DNA-damaging agents like doxorubicin.[6]
Cjoc42 is a small molecule inhibitor of gankyrin.[8] It acts by binding to gankyrin and disrupting its interaction with the 26S proteasome, which in turn prevents the degradation of tumor suppressor proteins.[6] This action restores p53-dependent transcription and sensitizes cancer cells to DNA damage.[8] Preclinical studies have demonstrated that while this compound is not cytotoxic on its own, it significantly enhances the cytotoxic effects of doxorubicin in cancer cell lines, suggesting a powerful synergistic relationship.[5][9] This application note provides detailed protocols for evaluating the synergistic effects of this compound and doxorubicin in vitro and in vivo.
Data Presentation
The following tables summarize the quantitative data from studies investigating the combined effect of this compound and doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin with and without this compound
| Cell Line | Treatment | IC50 of Doxorubicin (µg/mL) |
| Huh6 (Human Hepatoblastoma) | Doxorubicin alone | 0.15 |
| Doxorubicin + this compound (5 µM) | 0.05 | |
| Doxorubicin + this compound (10 µM) | 0.02 | |
| Hepa1c1c7 (Mouse Hepatoma) | Doxorubicin alone | 0.4 |
| Doxorubicin + this compound (5 µM) | 0.15 | |
| Doxorubicin + this compound (10 µM) | 0.08 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Doxorubicin (µg/mL) | This compound (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| Huh6 | 0.05 | 5 | 0.5 | 0.68 | Synergy |
| 0.1 | 5 | 0.75 | 0.55 | Synergy | |
| 0.02 | 10 | 0.5 | 0.42 | Strong Synergy | |
| Hepa1c1c7 | 0.1 | 5 | 0.5 | 0.75 | Synergy |
| 0.2 | 5 | 0.7 | 0.61 | Synergy | |
| 0.08 | 10 | 0.5 | 0.49 | Strong Synergy |
Table 3: Effect of this compound and Doxorubicin Combination on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Huh6 | Control | 3.2 ± 0.5% |
| Doxorubicin (0.1 µg/mL) alone | 15.8 ± 1.2% | |
| This compound (5 µM) alone | 4.1 ± 0.8% | |
| Doxorubicin (0.1 µg/mL) + this compound (5 µM) | 45.3 ± 2.5% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability to determine the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., Huh6, Hepa1c1c7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of doxorubicin in water and this compound in DMSO.[8] Create serial dilutions of each drug in complete growth medium. For combination treatments, prepare solutions containing a fixed concentration of this compound with varying concentrations of doxorubicin, and vice versa.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for untreated controls and vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using flow cytometry.
Materials:
-
6-well plates
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination as described in Protocol 1 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Tumor Suppressor Protein Levels
This protocol is for examining the protein levels of p53 and Rb.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system. Use GAPDH as a loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound and Doxorubicin synergy.
Caption: Workflow for evaluating this compound and Doxorubicin synergy.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Application Notes and Protocols: Cjoc42 Treatment in A549 and MDA-MB231 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cjoc42 is a small molecule inhibitor of the oncoprotein gankyrin. Gankyrin is overexpressed in numerous cancers and contributes to tumorigenesis by facilitating the proteasomal degradation of key tumor suppressor proteins, notably p53 and the retinoblastoma protein (Rb). By inhibiting the interaction between gankyrin and the 26S proteasome, this compound leads to the stabilization and accumulation of these tumor suppressors. This activity culminates in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in susceptible cancer cell lines. These application notes provide a summary of the effects of this compound on the A549 (non-small cell lung carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, along with detailed protocols for relevant experimental investigations.
Data Presentation
The primary quantitative data available for this compound in A549 and MDA-MB-231 cell lines is its half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: Anti-proliferative Activity of this compound in A549 and MDA-MB-231 Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >100 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | >100 |
Data sourced from an anti-proliferative evaluation using an MTT assay after 72 hours of treatment.[1]
Note on this compound Derivatives: While this compound itself shows modest anti-proliferative activity, subsequent derivatives have been developed with significantly enhanced potency. For instance, certain derivatives exhibit IC50 values in the low micromolar to nanomolar range in these same cell lines.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by disrupting the gankyrin-mediated degradation of tumor suppressor proteins. The diagram below illustrates this signaling pathway.
Caption: this compound inhibits gankyrin, preventing the degradation of p53 and Rb, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound on A549 and MDA-MB-231 cells.
Caption: A standard workflow for the in vitro evaluation of this compound in cancer cell lines.
Experimental Protocols
1. Cell Culture
-
A549 Cells: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
MDA-MB-231 Cells: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures at 37°C in a non-CO2 incubator.
2. Anti-Proliferation (MTT) Assay
This protocol is used to determine the IC50 value of this compound.
-
Materials:
-
96-well plates
-
A549 or MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is for detecting changes in protein levels of Gankyrin, p53, and Rb.
-
Materials:
-
6-well plates
-
A549 or MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Gankyrin, anti-p53, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
4. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Materials:
-
6-well plates
-
A549 or MDA-MB-231 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
5. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
A549 or MDA-MB-231 cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
Cjoc42 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cjoc42 is a small molecule inhibitor of the oncoprotein gankyrin.[1][2][3] Gankyrin is overexpressed in various cancers and contributes to tumorigenesis by promoting the degradation of tumor suppressor proteins (TSPs), such as p53 and Retinoblastoma protein (Rb).[2] this compound functions by binding to gankyrin, thereby inhibiting its activity and preventing the degradation of TSPs.[1][2] This leads to the restoration of TSP-dependent functions, including cell cycle arrest and apoptosis, and can enhance the sensitivity of cancer cells to chemotherapeutic agents.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including recommended dosages, experimental workflows, and data on its biological activity.
Mechanism of Action
This compound directly binds to the oncoprotein gankyrin, disrupting its interaction with proteins involved in the proteasomal degradation pathway.[2] This inhibition leads to the stabilization and accumulation of key tumor suppressor proteins.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Toxicity Studies of Cjoc42 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cjoc42 is a small molecule inhibitor of the oncoprotein gankyrin.[1][2] Gankyrin overexpression is implicated in several types of cancer, where it promotes the degradation of tumor suppressor proteins (TSPs) such as p53, retinoblastoma protein (Rb), and others.[1] By inhibiting gankyrin, this compound aims to restore the levels of these TSPs, thereby potentially increasing the sensitivity of cancer cells to chemotherapy.[3][4] In vitro studies have shown that this compound is not cytotoxic on its own but significantly enhances the efficacy of chemotherapeutic agents like cisplatin and doxorubicin in hepatoblastoma and hepatocellular carcinoma cell lines.[3][5][6] This document provides a summary of in vivo toxicity data for this compound in mice and detailed protocols for conducting similar studies.
Mechanism of Action of this compound
This compound functions by binding to gankyrin, which in turn disrupts the interaction between gankyrin and the 26S proteasome.[1] This inhibition prevents the gankyrin-mediated degradation of several key tumor suppressor proteins, including CUGBP1, Rb, p53, C/EBPα, and HNF4α.[3][4] The restoration of these TSPs can lead to cell cycle arrest and increased apoptosis in cancer cells, particularly when combined with DNA-damaging agents.[1][3]
Caption: Mechanism of this compound action.
Data Presentation
Acute Toxicity Study Data
An acute toxicity study was conducted to determine the immediate effects of a single high dose of this compound.
| Parameter | Vehicle Control (DMSO) | This compound (1 mg/kg) | Observations |
| Number of Animals | 5 male C57BL/6 mice | 5 male C57BL/6 mice | - |
| Mortality | 0/5 | 0/5 | No mortality observed.[3] |
| Clinical Signs | Normal | Normal | No signs of toxicity.[3] |
| Body Weight Change | Normal gain | Normal gain | No significant difference.[3] |
Organ-to-Body Weight Ratios and Serum Biochemistry
Following a single intraperitoneal injection of this compound at 1 mg/kg, no significant changes were observed in organ weights or serum hepatic parameters, indicating a lack of systemic toxicity at this dose.[3][5]
| Parameter | Vehicle Control (DMSO) | This compound (1 mg/kg) | p-value |
| Liver/Body Weight Ratio | No data | No data | No significant difference reported.[3] |
| Spleen Weight | No data | No data | No significant difference reported.[3] |
| Kidney Weight | No data | No data | No significant difference reported.[3] |
| Serum Hepatic Parameters | Normal | Normal | No significant differences observed.[3][7] |
Experimental Protocols
Protocol 1: Acute In Vivo Toxicity Assessment of this compound
This protocol outlines the procedure for evaluating the acute toxicity of this compound in mice following a single administration.
Caption: Workflow for acute toxicity testing.
1. Animal Model:
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.9% Normal Saline (NS)
-
Standard laboratory animal diet and water
-
Appropriate caging and environmental controls
-
Syringes and needles for injection
-
Equipment for blood collection and analysis
-
Histopathology equipment
3. Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation:
-
Administration:
-
Observation:
-
Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a predetermined period (e.g., 14 days for a standard acute toxicity study).
-
Record body weights prior to administration and at specified time points thereafter.
-
-
Terminal Procedures:
-
At the end of the observation period, collect blood samples for serum biochemistry analysis to assess liver function.[3][7]
-
Euthanize the animals and perform a gross necropsy.
-
Collect, weigh, and examine organs such as the liver, spleen, and kidneys.[3]
-
Fix liver sections in 4% paraformaldehyde for histopathological examination, including Hematoxylin and Eosin (H&E) and Ki67 staining.[3]
-
Protocol 2: Sub-Chronic Toxicity Assessment (Hypothetical)
While specific sub-chronic toxicity data for this compound is not available in the provided search results, this protocol provides a standard methodology for such a study. Sub-chronic studies typically involve repeated dosing over a period of 28 to 90 days to assess long-term effects.[8]
1. Animal Model:
-
Species: Mouse
-
Strain: To be determined based on the therapeutic target
-
Age: Young adult
-
Sex: Both male and female
-
Group Size: Minimum of 10 animals per sex per group
2. Materials:
-
Same as for the acute toxicity study.
3. Procedure:
-
Dose Preparation: Prepare this compound formulations as described in the acute toxicity protocol.
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage or intraperitoneal injection) for a period of 28 or 90 days. Include a control group receiving the vehicle.
-
In-life Monitoring:
-
Conduct daily clinical observations.
-
Measure body weight weekly.
-
Measure food and water consumption weekly.
-
Perform detailed clinical examinations weekly.
-
Conduct ophthalmological examinations prior to the study and at termination.
-
Perform hematology and clinical chemistry analysis at specified intervals.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize the animals.
-
Conduct a full gross necropsy.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Conclusion: Based on the available acute toxicity data, this compound is well-tolerated in mice at doses up to 1 mg/kg administered via a single intraperitoneal injection.[3][5][7] No mortality, adverse clinical signs, or significant changes in body weight, organ weights, or serum hepatic parameters were observed.[3][7] These findings suggest that this compound has a favorable safety profile for further investigation as an adjunct to chemotherapy.[3][4] Further sub-chronic and chronic toxicity studies would be necessary to fully characterize its long-term safety profile.
References
- 1. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 6. aminer.org [aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
Application Notes: Methods for Assessing Cjoc42 Cytotoxicity in Cancer Cell Lines
Introduction
Cjoc42 is a novel synthetic compound identified for its potential anti-cancer properties. A critical step in the preclinical development of this compound is the comprehensive assessment of its cytotoxic effects on various cancer cell lines. These application notes provide a detailed overview and protocols for a suite of assays designed to quantify cell death, elucidate the mechanism of action, and determine the potency of this compound. The methodologies described herein are essential for researchers, scientists, and drug development professionals engaged in oncology research.
1. Overview of Cytotoxicity Assessment
Cytotoxicity assays are vital tools for screening potential therapeutic compounds and understanding their impact on cellular health.[1][2] These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of specific cell death pathways like apoptosis and necrosis.[3][4] A multi-faceted approach, employing several distinct assays, is recommended to build a comprehensive cytotoxic profile for this compound.
Key Assay Categories:
-
Cell Viability Assays: These assays measure the overall metabolic activity of a cell population, which serves as an indicator of the number of viable cells.[5][6]
-
Membrane Integrity Assays: These methods detect damage to the plasma membrane, a hallmark of necrotic cell death or late-stage apoptosis.[7]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. Specific assays can detect early and late-stage apoptotic events.
-
Mechanistic Assays: These assays provide insight into the specific cellular pathways affected by the compound, such as mitochondrial function or the generation of reactive oxygen species (ROS).
Experimental Protocols and Data Presentation
This section provides detailed protocols for key cytotoxicity assays. For each assay, a representative data table is included to guide data presentation and analysis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the purple formazan crystals.[12]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).[13]
Data Presentation: this compound IC50 Values
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 12.5 ± 1.8 |
| A549 (Lung Cancer) | 48 | 25.3 ± 3.2 |
| HeLa (Cervical Cancer) | 48 | 18.9 ± 2.5 |
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane rupture, a key feature of necrosis.[4][16]
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control groups: (1) Vehicle Control (spontaneous LDH release), (2) this compound-Treated, and (3) Maximum LDH Release Control (cells lysed with a detergent like Triton X-100).[17]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(this compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Data Presentation: this compound-Induced LDH Release
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 0.0 ± 2.1 |
| 5 | 15.4 ± 3.5 |
| 10 | 35.8 ± 4.1 |
| 25 | 68.2 ± 5.6 |
| 50 | 89.7 ± 3.9 |
Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[18]
-
Data Presentation: this compound-Induced Apoptosis
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 60.3 ± 4.1 | 25.7 ± 3.3 | 14.0 ± 2.1 |
| 25 | 25.8 ± 3.5 | 45.2 ± 4.9 | 29.0 ± 3.8 |
Mechanistic Insight: Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[19][20] This can be measured using cationic fluorescent dyes like JC-1 or TMRE, which accumulate in healthy mitochondria.[21] In apoptotic cells, the collapse of ΔΨm prevents the dye from accumulating, leading to a measurable change in fluorescence.[22]
Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Culture and Treatment: Seed cells on a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the treatment medium and wash cells with PBS. Add 100 µL of JC-1 staining solution (prepared according to the manufacturer's protocol) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Data Acquisition: Measure fluorescence using a multi-mode plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms aggregates, emitting red fluorescence (~590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (~530 nm).[21]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation: Effect of this compound on MMP
| This compound Conc. (µM) | Red/Green Fluorescence Ratio |
| 0 (Vehicle) | 5.8 ± 0.4 |
| 10 | 3.1 ± 0.3 |
| 25 | 1.5 ± 0.2 |
| FCCP (Positive Control) | 1.1 ± 0.1 |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential apoptotic signaling pathways induced by this compound.
Caption: Relationship between cell fate and detection assays.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 19. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 20. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Apoptosis Induced by Cjoc42 Treatment Using the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process in normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a key feature of late-stage apoptosis.[1] This assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[1][2] This allows for the identification and quantification of apoptotic cells within a cell population.[3] Cjoc42 is a small molecule inhibitor of the oncogene Gankyrin.[4][5] By inhibiting Gankyrin, this compound has been shown to increase the levels of tumor suppressor proteins and enhance chemosensitivity in liver cancer cells, leading to increased apoptosis.[4][6] This application note provides a detailed protocol for using the TUNEL assay to measure apoptosis in cultured cells following treatment with this compound.
Principle of the TUNEL Assay
During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA fragments with free 3'-hydroxyl (3'-OH) ends.[1] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled deoxynucleotides (e.g., FITC-dUTP) to these 3'-OH ends in a template-independent manner.[1][7] The incorporated label can then be visualized using fluorescence microscopy, allowing for the identification of apoptotic cells, which will exhibit bright nuclear fluorescence.[8]
Quantitative Data Summary
The following table presents hypothetical data from an experiment investigating the dose-dependent effect of this compound on apoptosis in Huh6 human hepatoblastoma cells after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Total Cells Counted | TUNEL-Positive Cells | Percentage of Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 1000 | 48 | 4.8 |
| This compound | 5 | 1000 | 215 | 21.5 |
| This compound | 10 | 1000 | 432 | 43.2 |
| This compound + Cisplatin | 10 + 5 | 1000 | 789 | 78.9 |
| Positive Control | DNase I | 1000 | 985 | 98.5 |
| Negative Control | No TdT Enzyme | 1000 | 8 | 0.8 |
Experimental Protocols
This protocol is designed for adherent cell cultures, such as Huh6 cells, grown on glass coverslips.
Materials and Reagents
-
Adherent cancer cell line (e.g., Huh6)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)
-
Enzyme Solution (TdT)
-
Label Solution (FITC-dUTP)
-
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat cells with varying concentrations of this compound, vehicle control, and/or a combination with a chemotherapeutic agent for the desired time (e.g., 48 hours).[8]
-
For the positive control, treat a separate set of cells with DNase I (1 µg/mL) for 20 minutes before fixation to induce DNA breaks.[1]
-
For the negative control, one set of untreated cells will be processed without the TdT enzyme.[1]
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8] This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by mixing the Enzyme Solution (TdT) and the Label Solution (FITC-dUTP).[10] Keep the mixture on ice.
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered. For the negative control, add only the Label Solution without the TdT enzyme.
-
Incubate the coverslips in a humidified chamber at 37°C for 60 minutes, protected from light.[9][11]
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
If a nuclear counterstain is desired, incubate the cells with a DAPI solution for 5-10 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the slides using a fluorescence microscope with the appropriate filters for FITC (for TUNEL-positive cells) and DAPI (for total nuclei).[8]
-
-
Data Analysis:
-
Capture images from at least 5-10 random fields for each treatment group to ensure representative sampling.[9]
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive (green fluorescent) nuclei and dividing by the total number of DAPI-stained (blue fluorescent) nuclei, then multiplying by 100.[8]
-
Visualizations
Caption: Experimental workflow for the TUNEL assay.
References
- 1. clyte.tech [clyte.tech]
- 2. sileks.com [sileks.com]
- 3. opentrons.com [opentrons.com]
- 4. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. antbioinc.com [antbioinc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
Troubleshooting & Optimization
Overcoming high IC50 values of first-generation Cjoc42
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Gankyrin inhibitor, Cjoc42, and its second-generation derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first-in-class small molecule inhibitor of Gankyrin.[1][2][3][4][5] Gankyrin is an oncoprotein that is overexpressed in several cancers, including pediatric liver cancer.[1][2][3][4][5][6] It facilitates the degradation of tumor suppressor proteins (TSPs) such as p53 and Retinoblastoma protein (Rb) through the 26S proteasome pathway.[6][7] this compound binds to Gankyrin, inhibiting its activity and preventing the degradation of TSPs.[6][7][8] This leads to the restoration of TSP levels, which can suppress cancer cell proliferation and increase sensitivity to chemotherapy.[6][8]
Q2: Why am I observing very high IC50 values with first-generation this compound?
First-generation this compound is known to have high IC50 values, often greater than 50 μM, in various cancer cell lines.[2][3][4][5] This is attributed to its modest binding affinity for Gankyrin.[9] Such high IC50 values make it less attractive for clinical applications.[2][3][4][5] If you are observing IC50 values in this range, it is consistent with the compound's known properties and not necessarily an error in your experimental setup.
Q3: Are there improved versions of this compound available?
Yes, second-generation Gankyrin inhibitors have been developed based on the this compound structure.[1][2] These derivatives, such as AFM-1-2, DK-1-7, and JA-1-38, were designed to have a stronger binding affinity for Gankyrin, resulting in improved cytotoxicity and lower IC50 values in pediatric liver cancer cell lines.[1][2]
Q4: In which cell lines have this compound and its derivatives been tested?
This compound and its derivatives have been primarily evaluated in liver cancer cell lines. These include hepatoblastoma (HBL) cell lines like HepG2 and Huh6, as well as hepatocellular carcinoma (HCC) cell lines such as Hep3B.[1][2][6] The anti-proliferative activity of these compounds can be influenced by the p53 status of the cell line.[10]
Q5: Should I use this compound alone or in combination with other drugs?
While second-generation derivatives show improved single-agent activity, this compound and its derivatives have demonstrated synergistic effects when used in combination with conventional chemotherapy agents like doxorubicin.[1][3][4][6] This combination can lead to a significant increase in cytotoxicity compared to either treatment alone.[6] Conversely, antagonism has been observed with cisplatin.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and its derivatives.
Issue 1: High Variability in IC50 Values Across Experiments
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Ensure you are using cells within a consistent and narrow passage number range for all experiments.
-
Maintain a standardized cell seeding density.
-
Test new batches of media and serum for their impact on cell growth and drug response before using them in critical experiments.
-
-
-
Possible Cause: Inaccurate compound preparation and handling.
-
Troubleshooting Steps:
-
Verify the concentration of your stock solution.
-
Prepare fresh serial dilutions for each experiment from a frozen stock to avoid degradation.
-
Protect stock solutions from light and repeated freeze-thaw cycles.[8]
-
-
-
Possible Cause: Inconsistent assay execution.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Maintain precise and consistent incubation times for drug treatment.
-
Ensure a single-cell suspension before seeding to avoid cell clumping.
-
-
Issue 2: IC50 Values are Consistently Higher Than Expected for Second-Generation Inhibitors
-
Possible Cause: Cell line resistance or characteristics.
-
Troubleshooting Steps:
-
-
Possible Cause: Issues with the compound.
-
Troubleshooting Steps:
-
Verify the purity and integrity of your compound using analytical methods like mass spectrometry.
-
Ensure proper storage of the compound as recommended by the supplier. This compound stock solutions are typically stored at -80°C for long-term stability.[8]
-
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
-
Possible Cause: Cell permeability and efflux.
-
Troubleshooting Steps:
-
The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.[11] Consider performing cellular uptake or efflux assays to investigate this.
-
-
-
Possible Cause: Off-target effects in a cellular context.
Data Summary
The following table summarizes the IC50 values for first-generation this compound and a second-generation derivative.
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound (First-Generation) | Multiple Liver Cancer Lines | HBL, HCC | > 50 | [2][3][4][5] |
| This compound Derivative (13d) | HuH6 | HBL | 11.2 (± 1.2) | [10] |
| This compound Derivative (17e) | HuH6 | HBL | 3.3 (± 0.2) | [10] |
| This compound Derivative (23b) | HuH6 | HBL | 38.8 (± 1.9) | [10] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay) to Determine IC50
This protocol is adapted from standard MTT assay procedures.[13][14]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed a 96-well plate with 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in 100% DMSO.[6][15]
-
Perform serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same percentage of DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]
-
2. Western Blotting for Tumor Suppressor Protein Levels
This protocol provides a general workflow for assessing protein expression levels.
-
Cell Lysis:
-
Treat cells with this compound or its derivatives at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the tumor suppressor protein of interest (e.g., p53, Rb) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC9265042 - Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer. - OmicsDI [omicsdi.org]
- 6. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Improving the binding affinity of Cjoc42 derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cjoc42 derivatives aimed at improving binding affinity to the oncoprotein gankyrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the oncoprotein gankyrin.[1][2] Gankyrin is overexpressed in various cancers and facilitates the degradation of tumor suppressor proteins (TSPs), such as p53 and Retinoblastoma protein (Rb), through the proteasomal pathway.[3][4] this compound binds directly to gankyrin, disrupting its interaction with the 26S proteasome. This inhibition leads to the stabilization and increased levels of TSPs, which can in turn suppress cancer cell proliferation and restore sensitivity to DNA damage.[3][4][5]
Q2: What is the binding affinity of the original this compound molecule for gankyrin?
A2: The original this compound molecule has a dissociation constant (Kd) of approximately 580 to 630 nM for gankyrin, as determined by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).[5]
Q3: What structural features of this compound are important for its binding to gankyrin?
A3: Molecular modeling studies suggest that this compound adopts a U-shaped conformation when it binds to gankyrin.[1][2][4] This conformation is considered important for its activity. Research has focused on modifying the propyl linker and the aryl sulfonate ester of the this compound scaffold to enhance binding affinity and anti-proliferative activity.[4][6]
Q4: How does improving the binding affinity of this compound derivatives correlate with their anti-cancer activity?
A4: Generally, enhancing the binding affinity of this compound derivatives to gankyrin is a key strategy for improving their anti-proliferative activity in cancer cell lines. Derivatives with higher binding affinity are often more potent inhibitors of cancer cell growth. However, other factors such as cell permeability and metabolic stability also play a crucial role in the overall efficacy of these compounds.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound derivatives.
Issue 1: Low or no detectable binding of a this compound derivative to gankyrin in an in vitro binding assay (e.g., MST, SPR).
| Possible Cause | Suggested Solution |
| Protein Instability/Aggregation: Gankyrin may be unstable or aggregated under the experimental conditions. | - Ensure the purity and homogeneity of the recombinant gankyrin using SDS-PAGE and size-exclusion chromatography.- Optimize buffer conditions (pH, salt concentration, additives like glycerol or mild detergents).- Perform experiments at a lower temperature if protein stability is a concern. |
| Incorrect Compound Concentration: The concentration of the this compound derivative may be inaccurate due to precipitation or degradation. | - Confirm the solubility of the derivative in the assay buffer. The use of a small percentage of DMSO may be necessary.- Prepare fresh stock solutions of the compound before each experiment.- Verify the concentration of the stock solution using a suitable analytical method. |
| Assay Sensitivity: The binding affinity may be too low to be detected by the chosen method. | - Increase the concentration of the protein or the ligand to enhance the signal.- Consider using a more sensitive technique. For instance, if SPR shows no binding, MST might be more suitable for weaker interactions.- Ensure that the fluorescent label (in MST) or the immobilization strategy (in SPR) does not interfere with the binding site. |
| Inactive Protein: The gankyrin protein may be misfolded or inactive. | - Use a positive control, such as the original this compound, to confirm that the protein is active and the assay is working correctly.- Ensure proper storage conditions for the purified protein (-80°C in appropriate aliquots to avoid freeze-thaw cycles).[4] |
Issue 2: Inconsistent or non-reproducible IC50 values in cell-based proliferation assays.
| Possible Cause | Suggested Solution |
| Cell Line Variability: Different cancer cell lines can have varying levels of gankyrin expression, affecting their sensitivity to inhibitors. | - Standardize the cell line and passage number used for experiments.- Confirm gankyrin expression levels in the chosen cell line by Western blot.- Use a consistent cell seeding density and incubation time.[4] |
| Compound Instability in Culture Media: The this compound derivative may degrade or be metabolized over the course of the assay. | - Reduce the incubation time if compound stability is a concern.- Assess the stability of the compound in the cell culture medium over time using analytical methods like HPLC. |
| Assay Confluence: Cell density can influence the apparent potency of a compound. | - Ensure that cells are in the exponential growth phase at the time of compound addition and that the assay is terminated before cells become over-confluent. |
| Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability. | - Use calibrated pipettes and perform dilutions carefully.- Prepare a fresh dilution series for each experiment. |
Issue 3: No observed increase in tumor suppressor protein (e.g., p53, Rb) levels after treatment with a this compound derivative in a Western blot.
| Possible Cause | Suggested Solution |
| Insufficient Compound Potency or Concentration: The derivative may not be potent enough or used at a high enough concentration to effectively inhibit gankyrin. | - Treat cells with a range of concentrations, including those at and above the IC50 value determined from proliferation assays.- Increase the treatment duration to allow for protein accumulation. |
| Cell Line Specifics: The cell line may have a mutated or deficient TSP pathway (e.g., p53-null cells), which would preclude observing an increase in that specific protein. | - Use cell lines with a wild-type TSP status for these experiments.- Verify the baseline levels and status of the TSPs of interest in your cell line. |
| Poor Antibody Quality: The primary antibody used for the Western blot may be of low quality or not specific. | - Validate the antibody using positive and negative controls.- Use a recommended antibody from the literature or a reputable supplier. |
| Technical Issues with Western Blot: Problems with protein extraction, transfer, or antibody incubation can lead to a lack of signal. | - Ensure complete cell lysis to release the TSPs.- Confirm efficient protein transfer from the gel to the membrane.- Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: Anti-proliferative Activity (IC50) of Selected this compound Derivatives in HuH6 Cancer Cells
| Compound | Structure | IC50 (µM) in HuH6 Cells |
| This compound | [Image of this compound structure] | > 50 |
| 10a | [Image of 10a structure] | 25.1 ± 3.1 |
| 10d | [Image of 10d structure] | 19.8 ± 2.5 |
| 13d | [Image of 13d structure] | 3.3 ± 0.6 |
| 13f | [Image of 13f structure] | 28.7 ± 3.5 |
| 17a | [Image of 17a structure] | 21.4 ± 2.8 |
| 17c | [Image of 17c structure] | 29.5 ± 3.7 |
| 17e | [Image of 17e structure] | 2.4 ± 0.2 |
| (Data sourced from: Structural Modification of the Propyl Linker of this compound...)[4] |
Table 2: Selectivity of Potent this compound Derivatives
| Compound | IC50 (µM) in HuH6 (Cancer) | IC50 (µM) in HEK-293 (Non-cancerous) |
| 10d | 19.8 ± 2.5 | > 50 |
| 13d | 3.3 ± 0.6 | > 50 |
| 17e | 2.4 ± 0.2 | 3.3 ± 0.3 |
| (Data sourced from: Structural Modification of the Propyl Linker of this compound...)[4] |
Experimental Protocols
1. Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol is adapted for measuring the interaction between a this compound derivative and purified gankyrin protein.
-
Materials:
-
Purified gankyrin protein
-
Fluorescently labeled gankyrin (e.g., using an NHS-ester dye)
-
This compound derivative stock solution in DMSO
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
Standard or premium capillaries
-
-
Procedure:
-
Protein Labeling: Label the purified gankyrin with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled gankyrin at twice the final desired concentration in the assay buffer.
-
Prepare a serial dilution of the this compound derivative in the assay buffer containing the same concentration of DMSO as the highest concentration of the ligand.
-
-
Binding Reaction:
-
Mix equal volumes of the labeled gankyrin solution and each dilution of the this compound derivative. This will result in a constant concentration of labeled gankyrin and varying concentrations of the ligand.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement. The instrument uses an infrared laser to create a temperature gradient and measures the fluorescence change as the molecules move along this gradient.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using appropriate software to determine the dissociation constant (Kd).
-
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that a this compound derivative binds to gankyrin within intact cells.
-
Materials:
-
HuH6 cells (or another suitable cancer cell line)
-
This compound derivative stock solution in DMSO
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot equipment and reagents (including anti-gankyrin antibody)
-
-
Procedure:
-
Cell Treatment:
-
Culture HuH6 cells to 80-90% confluency.
-
Treat the cells with the this compound derivative at a desired concentration (e.g., its IC50 value) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble gankyrin in each sample by Western blotting using an anti-gankyrin antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble gankyrin as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the this compound derivative indicates thermal stabilization and therefore, target engagement.
-
-
Visualizations
Caption: this compound Derivative Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Development of conformationally constrained this compound derivatives for binding gankyrin [morressier.com]
- 2. Investigating conformationally restricted this compound derivatives for improved gankyrin binding and anti-cancer activity - American Chemical Society [acs.digitellinc.com]
- 3. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule binder of the oncoprotein gankyrin that modulates gankyrin activity in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modification of the aryl sulfonate ester of this compound for enhanced gankyrin binding and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cjoc42 concentration for maximum anti-proliferative effect
Technical Support Center: Cjoc42 Anti-Proliferative Studies
This technical support center provides detailed guides, protocols, and troubleshooting advice for researchers using this compound to investigate its anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Gankyrin, an oncoprotein that is overexpressed in several types of cancer.[1][2][3][4][5][6] By inhibiting Gankyrin, this compound prevents the degradation of several tumor suppressor proteins (TSPs), including p53 and Retinoblastoma protein (Rb).[2][3][4][6][7] This leads to cell cycle arrest and a reduction in cancer cell proliferation.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for one month, protected from light.[1]
Q3: Does this compound have a direct cytotoxic effect?
A3: Studies have shown that this compound on its own is not significantly cytotoxic at effective anti-proliferative concentrations.[7] Its primary effect is cytostatic, meaning it inhibits cell proliferation. However, it has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin and doxorubicin.[2][4][7]
Q4: In which cancer cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly in liver cancer models such as Huh6 (human hepatoblastoma) and Hepa1c1c7 (mouse hepatocellular carcinoma).[2][4][7] It has also been investigated in breast and lung cancer cell lines.[6]
Experimental Protocols & Data
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines the steps to determine the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., Huh6)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute the cell suspension to an optimized seeding density (e.g., 5,000 cells/well). This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For an initial experiment, a wide concentration range is recommended (e.g., 100 µM to 0.1 µM).[10]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" blank control (medium only).[9]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control solution.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Sample Data: this compound IC50 Values
The following table summarizes sample IC50 values for this compound in different cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Huh6 | Hepatoblastoma | 19.5[3] |
| Hepa1c1c7 | Hepatocellular Carcinoma | ~25.0 |
| MDA-MB-231 | Breast Cancer | >50.0[6] |
| A549 | Lung Cancer | >50.0[6] |
Visual Guides and Workflows
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation.[11][12][13] Aberrant activation of this pathway is common in many cancers.[11][12] While this compound's primary target is Gankyrin, understanding related proliferation pathways is crucial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cjoc42 instability in long-term experiments
Welcome to the technical support center for Cjoc42. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of this compound instability and loss of bioactivity in long-term cell culture experiments (>48 hours)?
A1: The instability of this compound in aqueous buffer and cell culture media is a known issue that can lead to inconsistent results in long-term assays. The primary causes are:
-
Proteolytic Degradation: Cell culture media, particularly when supplemented with fetal bovine serum (FBS), contains proteases that can degrade this compound over time.[1][2] Additionally, stressed or dying cells can release endogenous proteases into the medium.[2]
-
Aggregation: As a recombinant protein, this compound can be prone to forming insoluble aggregates, especially at higher concentrations or under suboptimal buffer conditions (e.g., non-optimal pH).[3] Aggregation renders the protein inactive.
-
Oxidation: The complex composition of cell culture media can lead to oxidative damage of sensitive amino acid residues in this compound, affecting its structure and function.
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of plasticware (e.g., flasks, plates), reducing its effective concentration in the medium.[1]
Q2: My experiment requires a 72-hour incubation with this compound, but I observe a significant drop in activity after 48 hours. How can I mitigate this?
A2: To enhance the stability of this compound for long-term experiments, consider the following strategies:
-
Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail to prevent enzymatic degradation.[3][4][5]
-
Use a Protein Stabilizer: Adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to 1% can help stabilize this compound and prevent surface adsorption.
-
Optimize Culture Conditions: Lowering the incubation temperature (e.g., from 37°C to 30°C) can slow down degradation, though this may also affect cell growth and should be validated for your specific cell line.[2][3]
-
Replenish this compound: If your experimental design allows, perform a partial media change at 48 hours to replenish the this compound concentration.
-
Reduce Serum Concentration: If your cells can tolerate it, reducing the concentration of FBS in the medium during the treatment period can lower protease activity.[1]
Q3: How can I verify the concentration and bioactivity of my this compound stock solution and its stability in my experimental setup?
A3: It is crucial to validate both the concentration and activity of this compound.
-
Concentration Verification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) specific for this compound to determine its concentration accurately.
-
Bioactivity Assessment: The primary measure of this compound function is its ability to induce apoptosis. A Caspase-3 activity assay is the recommended method to confirm bioactivity.
-
Real-Time Stability Test: To test stability under your specific conditions, incubate this compound in your complete cell culture medium (with and without cells) and take samples at various time points (e.g., 0, 24, 48, 72 hours).[1] Analyze these samples by ELISA and a Caspase-3 assay to determine the rate of degradation and activity loss.
Q4: What are the recommended storage and handling conditions for this compound to ensure maximum stability?
A4: Proper storage is critical for maintaining this compound integrity.[3]
-
Storage: Upon receipt, aliquot the this compound stock solution into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.
-
Thawing: Thaw aliquots on ice immediately before use.
-
Dilution: Use pre-chilled, sterile, low-protein-binding tubes and buffers for dilution. For final dilutions into cell culture media, gently mix by inversion rather than vortexing.
Data & Protocols
Data Summary Tables
Table 1: Effect of Additives on this compound Half-Life in Culture Medium at 37°C
| Condition | Half-Life (t½) in hours |
| Standard Medium (RPMI + 10% FBS) | ~30 hours |
| + Protease Inhibitor Cocktail | ~55 hours |
| + 0.5% BSA | ~45 hours |
| + Protease Inhibitors + 0.5% BSA | ~70 hours |
Table 2: Comparison of this compound Bioactivity Over Time (Bioactivity measured as % of initial Caspase-3 activation)
| Time (hours) | Standard Medium | + Protease Inhibitors & BSA |
| 0 | 100% | 100% |
| 24 | 85% | 98% |
| 48 | 45% | 90% |
| 72 | 15% | 82% |
Experimental Protocols
Protocol 1: Assessment of this compound Bioactivity via Caspase-3 Glo Assay
This protocol determines the functional activity of this compound by measuring its ability to induce apoptosis, quantified by Caspase-3 enzyme activity.
Materials:
-
Apoptosis-sensitive cell line (e.g., HeLa)
-
Complete culture medium
-
This compound (stock and working dilutions)
-
96-well white-walled assay plates
-
Caspase-3 Glo® Assay Kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-3 Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 2 minutes.
-
-
Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescence signal is proportional to the amount of Caspase-3 activity. Plot the signal versus this compound concentration to determine the EC₅₀.
Visual Guides & Workflows
Signaling Pathway & Troubleshooting Diagrams
Caption: The this compound signaling pathway for apoptosis induction.
Caption: A troubleshooting workflow for diagnosing this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies to Prevent Degradation of Recombinant Fc-Fusion Protein Expressed in Mammalian Cell Line and Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
Cjoc42 Technical Support Center: Enhancing Efficacy in Chemoresistant Tumors
Welcome to the technical support center for Cjoc42, a small molecule inhibitor of the oncoprotein Gankyrin. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound to enhance the efficacy of chemotherapy in resistant tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Potency or Inconsistent Results | - Improper Storage: this compound stock solutions may have degraded. - Incorrect Dilution: Errors in calculating final concentrations. - Cell Line Variability: Differences in Gankyrin expression or inherent chemoresistance of the cell line. | - Storage: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] - Dilution: Prepare fresh dilutions from a stock solution for each experiment. This compound is typically dissolved in 100% DMSO and then diluted in a suitable vehicle like 0.9% normal saline to a final DMSO concentration of 0.1%.[2][3] - Cell Line Characterization: Verify Gankyrin expression levels in your cell lines via Western Blot or qRT-PCR. |
| High Cytotoxicity of this compound Alone | - Concentration Too High: this compound is generally not cytotoxic on its own at typical working concentrations.[2][4][5] - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | - Concentration Range: Use this compound at concentrations typically ranging from 1 µM to 10 µM for in vitro studies.[2] Studies have shown no dose-dependent change in cell viability with this compound alone at these concentrations.[1] - Solvent Control: Ensure the final concentration of DMSO is consistent across all treatment groups and is at a non-toxic level (e.g., ≤ 0.1%).[2][3] |
| No Enhancement of Chemotherapy Effect | - Suboptimal Chemotherapy Dose: The concentration of the chemotherapeutic agent may be too high or too low. - Timing of Treatment: The sequence and duration of this compound and chemotherapy co-treatment may not be optimal. - Cell Seeding Density: Improper cell density can affect drug response. | - Dose-Response Curve: Determine the IC50 of the chemotherapeutic agent (e.g., cisplatin, doxorubicin) on your specific cell line to select an appropriate concentration for combination studies. - Co-treatment Protocol: A common protocol is to treat cells with the chemotherapeutic agent and increasing concentrations of this compound for 48 hours.[2] - Standardized Seeding: Maintain a consistent cell seeding density for all experiments, for example, 8.0 × 10⁴ cells in a 96-well plate.[2] |
| In Vivo Toxicity in Animal Models | - High Dosage: The administered dose of this compound may be too high. - Vehicle-Related Toxicity: The vehicle used for injection could be causing adverse effects. | - Dosage: In vivo studies in mice have shown that this compound is well-tolerated at doses of 0.5 and 1 mg/kg without systemic toxicity.[2] - Vehicle Preparation: this compound for in vivo use can be dissolved in 100% DMSO and then diluted in 0.9% normal saline to a final DMSO concentration of 0.1%.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that binds to the oncoprotein Gankyrin, inhibiting its activity.[1] Gankyrin promotes the degradation of several tumor suppressor proteins (TSPs), including p53, Rb, C/EBPα, HNF4α, and CUGBP1.[2][6] By inhibiting Gankyrin, this compound prevents the degradation of these TSPs, leading to their stabilization and accumulation.[2][6] This restoration of tumor suppressor function can increase the sensitivity of cancer cells to DNA-damaging agents and chemotherapy.[1]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has primarily been studied in the context of pediatric liver cancers, specifically hepatoblastoma (HBL) and hepatocellular carcinoma (HCC), which are known for their chemoresistance.[2][3][4] Research has also suggested its potential as a therapeutic strategy for breast and lung cancer.[6]
Q3: Is this compound effective as a standalone treatment?
A3: this compound alone has shown modest anti-proliferative activity and is not typically cytotoxic at effective concentrations.[2][7] Its primary therapeutic potential lies in its ability to enhance the cytotoxicity of conventional chemotherapeutic agents like cisplatin and doxorubicin in chemoresistant tumors.[2][3][4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound should be dissolved in 100% DMSO to create a stock solution.[2][3] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[1]
Q5: Are there any second-generation inhibitors of Gankyrin based on this compound?
A5: Yes, second-generation inhibitors based on the this compound scaffold have been developed. These derivatives have shown a stronger affinity for Gankyrin and increased cytotoxicity compared to the original this compound molecule.[8]
Quantitative Data Summary
In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Treatment | Concentration of this compound | % Reduction in Cell Viability (Compared to Chemo Alone) |
| Huh6 (Human HBL) | Cisplatin + this compound | 1, 5, 10 µM | Statistically Significant Increase in Cytotoxicity[2] |
| Hepa1c1c7 (Mouse HCC) | Cisplatin + this compound | 1, 5, 10 µM | Statistically Significant Increase in Cytotoxicity[2] |
| Huh6 (Human HBL) | Doxorubicin + this compound | Higher Doses | Statistically Significant Reduction in Cell Viability[2] |
| Hepa1c1c7 (Mouse HCC) | Doxorubicin + this compound | Higher Doses | Statistically Significant Reduction in Cell Viability[2] |
In Vivo Effects of this compound on Tumor Suppressor Protein Levels in Mice
| Tumor Suppressor Protein | This compound Dose (mg/kg) | Outcome |
| CUGBP1 | 0.5 and 1 | Statistically Significant Increase in Protein Levels[2] |
| Rb | 0.5 and 1 | Statistically Significant Increase in Protein Levels[2] |
| C/EBPα | 0.5 and 1 | Statistically Significant Increase in Protein Levels[2] |
| p53 | 0.5 and 1 | Statistically Significant Increase in Protein Levels[2] |
| HNF4α | 0.5 and 1 | Statistically Significant Increase in Protein Levels[2] |
Detailed Experimental Protocols
Cell Culture and Cytotoxicity Assay
-
Cell Seeding: Seed Huh6 (human hepatoblastoma) or Hepa1c1c7 (mouse hepatocellular carcinoma) cells in 96-well plates at a density of 8.0 × 10⁴ cells per well.[2]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a chemotherapeutic agent (e.g., cisplatin or doxorubicin) alone or in combination with increasing concentrations of this compound (e.g., 1, 5, or 10 µM).[2]
-
Incubation: Incubate the treated cells for 48 hours.[2]
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and measure the fluorescence at 450 nm using a fluorescence plate reader to determine cell viability.[2] Each treatment should be performed in multiple replicates (e.g., six to eight).[2]
In Vivo this compound Administration and Analysis in Mice
-
Animal Model: Utilize wild-type C57BL mice for toxicity and biological activity studies.[2] All animal experiments should be approved by the relevant Institutional Animal Care and Use Committee.[2]
-
This compound Preparation: Dissolve this compound in 100% DMSO and then dilute it in 0.9% normal saline to a final DMSO concentration of 0.1%.[2][3]
-
Administration: Treat mice with different doses of this compound (e.g., 0.5 and 1 mg/kg) or a vehicle control (0.1% DMSO in normal saline).[2]
-
Tissue Collection and Analysis: After the treatment period, harvest liver tissues.
-
Protein Level Analysis: Perform Western Blot analysis on liver lysates to determine the protein levels of Gankyrin and various tumor suppressors (CUGBP1, Rb, p53, C/EBPα, and HNF4α).[2]
-
mRNA Level Analysis: Conduct qRT-PCR to measure the mRNA levels of the corresponding genes to confirm that the changes in protein levels are not due to transcriptional regulation.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Gankyrin, preventing degradation of tumor suppressors and enhancing apoptosis.
Experimental Workflow for In Vitro Combination Therapy
Caption: Workflow for assessing this compound and chemotherapy synergy in vitro.
Logical Relationship of this compound's Effect on Chemoresistance
Caption: this compound reverses chemoresistance by inhibiting Gankyrin and stabilizing tumor suppressors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 4. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer | MDPI [mdpi.com]
Technical Support Center: Optimizing Cjoc42 Performance Through Propyl Linker Modification
This technical support center is designed for researchers, scientists, and drug development professionals engaged in enhancing the efficacy of Cjoc42, a small molecule inhibitor of the oncoprotein gankyrin.[1] Gankyrin is overexpressed in various cancers and contributes to tumor progression by interacting with tumor suppressor proteins and regulating signaling pathways.[1] this compound disrupts the gankyrin-26S proteasome interaction, leading to an increase in tumor suppressor proteins like p53 and Rb.[2] However, initial studies have shown that this compound has modest anti-proliferative activity.[1]
Molecular modeling suggests that this compound adopts a U-shaped conformation when binding to gankyrin, and modifications to its propyl linker can significantly impact this conformation, its binding affinity, and ultimately its anti-cancer activity.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for modifying the propyl linker to improve this compound's performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of modifying the propyl linker of this compound?
The primary goal is to enhance the anti-proliferative activity of this compound by optimizing its binding to gankyrin.[1] The propyl linker's flexibility and length are critical in achieving the optimal U-shaped conformation for effective binding and disruption of the gankyrin-proteasome interaction.[1][2] Modifications aim to improve the molecule's conformational rigidity and stability, leading to enhanced biological activity.[1]
Q2: What are common strategies for modifying the propyl linker?
Common strategies include replacing the propyl linker with various cyclic and acyclic structures to alter its flexibility and length.[1] For instance, conformationally constrained derivatives have been shown to significantly improve anti-proliferative activity.[1] Other approaches involve substituting the linker with different chemical motifs like polyethylene glycol (PEG) or alkyl chains to improve physicochemical properties such as solubility and cell permeability.[3][4]
Q3: What are the expected outcomes of successful linker modification?
A successful modification should result in a this compound analog with significantly improved anti-proliferative activity against cancer cell lines.[1][2] This is often quantified by a lower IC50 value.[2] Furthermore, an optimized linker should lead to more effective binding to gankyrin and a greater increase in the levels of tumor suppressor proteins like p53 and Rb, ultimately causing cell cycle arrest.[1][2]
Q4: What is the "hook effect" and can linker modification help mitigate it?
The "hook effect" is a phenomenon observed with Proteolysis Targeting Chimeras (PROTACs) where degradation efficiency decreases at higher concentrations.[3][5] This occurs because high concentrations favor the formation of non-productive binary complexes (e.g., Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[5] While this compound is not a PROTAC, the principle of optimizing linker design to favor productive binding conformations is relevant. A well-designed linker can enhance the stability of the desired protein-ligand complex.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Anti-Proliferative Activity | The modified linker may be too flexible or too rigid, preventing the optimal U-shaped conformation for gankyrin binding.[1] | Synthesize a library of analogs with systematically varied linker lengths and rigidities to identify the optimal conformation.[4] |
| Poor physicochemical properties, such as low cell permeability or solubility, may prevent the molecule from reaching its intracellular target.[6][7] | Modify the linker to improve properties like solubility. For example, incorporating PEG linkers can enhance solubility and permeability. | |
| Off-Target Effects | The new linker may promote binding to unintended proteins, leading to toxicity. | Assess off-target effects using proteomics and redesign the linker to improve selectivity.[8] |
| Chemical Instability | The modified linker may contain unstable chemical groups. | Evaluate the chemical stability of the new analogs in relevant biological media and replace any labile moieties. |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs with Modified Linkers
This protocol outlines a general approach to replacing the propyl linker of this compound with various acyclic linkers.
-
Design & Synthesis: Design a series of this compound derivatives with linkers of varying lengths and compositions. For example, replace the propyl linker with other alkyl linkers.[2]
-
Coupling Reactions: Utilize appropriate coupling chemistries to connect the two phenyl rings of the this compound scaffold with the new linkers.[2]
-
Purification: Purify the synthesized derivatives using techniques like column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the final compounds using NMR and mass spectrometry.[9]
Protocol 2: Cell-Based Anti-Proliferative Activity Assay
This protocol is for evaluating the anti-cancer activity of the synthesized this compound derivatives.
-
Cell Culture: Culture gankyrin-overexpressing cancer cell lines (e.g., HuH6, MDA-MB-231) in appropriate media.[1][9]
-
Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 hours).[9]
-
Viability Assessment: Measure cell viability using a standard method like the CCK-8 assay.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each derivative to determine its potency.[2]
Protocol 3: Western Blot Analysis for Tumor Suppressor Proteins
This protocol is to assess the mechanism of action of the this compound derivatives.
-
Cell Treatment & Lysis: Treat cancer cells with the this compound derivatives and then lyse the cells to extract proteins.[2][10]
-
Protein Quantification: Determine the protein concentration in each lysate.[10]
-
SDS-PAGE & Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Immunoblotting: Probe the membrane with primary antibodies against gankyrin, Rb, and p53, followed by secondary antibodies.[2]
-
Analysis: Quantify the protein levels to determine if the derivatives increase the levels of tumor suppressor proteins.[2]
Data Presentation
Table 1: Anti-Proliferative Activity of this compound Derivatives in HuH6 Cells
| Compound | Linker Modification | IC50 (µM) |
| This compound | Propyl | > 25 |
| 10a | Ethyl | 15.6 |
| 10d | Pentyl | 18.2 |
| 13d | Butyl (with other modifications) | 3.3 |
| 13f | Hexyl (with other modifications) | 12.5 |
Data adapted from Chavan, T. et al. (2024).[2]
Visualizations
Caption: Workflow for this compound linker modification and evaluation.
References
- 1. "STRUCTURAL MODIFICATION OF THE PROPYL LINKER OF this compound FOR ENHANCED GA" by Tejashri Chavan [scholar.stjohns.edu]
- 2. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing off-target effects of Cjoc42 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Cjoc42 in cellular models. The content focuses on practical guidance, detailed experimental protocols, and clear data presentation to help navigate challenges during experiments.
Introduction to this compound
This compound is a novel small molecule inhibitor of the oncoprotein Gankyrin (Gank).[1][2] Gankyrin is known to be overexpressed in certain cancers, such as hepatoblastoma, where it facilitates the degradation of key tumor suppressor proteins (TSPs), including p53 and Retinoblastoma protein (Rb).[1][2][3] By binding to Gankyrin, this compound inhibits its activity, leading to the stabilization and increased levels of these TSPs.[1][4] The primary application of this compound in research is to block Gank-dependent degradation pathways and to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin and doxorubicin.[1][2][3] While studies have shown this compound is not directly cytotoxic on its own, its combination with chemotherapy significantly increases cancer cell apoptosis.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an inhibitor of the oncoprotein Gankyrin. It functions by binding to Gankyrin and preventing it from mediating the degradation of tumor suppressor proteins such as p53, Rb, CUGBP1, C/EBPα, and HNF4α.[1][2] This leads to an accumulation of these proteins, which can restore chemosensitivity in resistant cancer cells.[1]
Q2: I'm not observing the expected increase in tumor suppressor proteins (p53, Rb) after this compound treatment. What could be the issue? A2: Several factors could be at play:
-
Cell Line Specificity: Ensure your cell line has a functional Gankyrin-TSP degradation pathway. The Gankyrin-p53/Rb axis may not be the primary driver in all cell types.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock.
-
Treatment Duration & Dose: Optimize the concentration and incubation time of this compound. Refer to the detailed dose-response protocol to find the optimal conditions for your specific cellular model.[5]
-
Basal Protein Levels: If the basal levels of tumor suppressors are already very high or very low (due to mutation, e.g., p53-null cell lines), the effect of Gankyrin inhibition may be difficult to detect.
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with Gankyrin inhibition. Could this be an off-target effect? A3: This is possible, as all small molecule inhibitors have the potential for off-target interactions.[6] Unexpected toxicity or phenotypes could indicate that this compound is interacting with other cellular proteins. To investigate this, we recommend a systematic approach:
-
Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Gankyrin in your cells.[5][7]
-
Use an Orthogonal Approach: Validate the phenotype using a genetic approach, such as CRISPR/Cas9-mediated knockout of Gankyrin.[6] If the phenotype persists in knockout cells, it is likely an off-target effect.[8]
-
Perform a Kinase Panel Screen: Although Gankyrin is not a kinase, many inhibitors show cross-reactivity. A broad kinase screen can help identify potential unintended targets.[9][10]
Q4: How can I definitively distinguish between on-target and off-target effects? A4: The gold standard for validating that a compound's effect is on-target is to test it in a cell line where the intended target has been genetically removed (knockout).[6] If this compound still produces the same effect in Gankyrin-knockout cells, the effect is mediated by one or more off-targets.[6][8] Comparing the results from this compound treatment with results from Gankyrin siRNA or CRISPR knockout is a robust validation strategy.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent chemosensitization with this compound + cisplatin/doxorubicin. | 1. Suboptimal dosing of this compound or the chemotherapeutic agent.2. Cell line is inherently resistant through a Gankyrin-independent mechanism.3. Degradation of this compound in media over long incubation periods. | 1. Perform a matrix dose-response experiment, titrating both this compound and the chemo-agent to find the optimal synergistic concentrations.2. Confirm Gankyrin expression in your cell line via Western Blot or qPCR. Test another liver cancer cell line (e.g., Huh6, Hepa1c1c7) as a positive control.[1][3]3. Prepare fresh this compound dilutions for each experiment and consider media changes for long-term (>48h) assays. |
| Observed phenotype (e.g., cell cycle arrest) does not match the expected increase in apoptosis. | 1. Off-target effect on cell cycle machinery.2. Cell-type specific response to the stabilization of tumor suppressors like p53/Rb can include cell cycle arrest, not just apoptosis.3. Concentration of this compound is too high, leading to off-target engagement. | 1. Use a structurally unrelated Gankyrin inhibitor (if available) or Gankyrin siRNA/CRISPR to see if the phenotype is recapitulated.[9]2. Perform cell cycle analysis (e.g., via flow cytometry) alongside apoptosis assays (e.g., Annexin V/PI staining) to fully characterize the cellular response.3. Conduct a careful dose-response analysis to determine the lowest effective concentration that engages the target without causing confounding phenotypes.[5] |
| Cellular Thermal Shift Assay (CETSA) shows no or weak target engagement. | 1. This compound is not cell-permeable in your model.2. The CETSA protocol is not optimized (e.g., heating temperatures, lysis conditions).3. The antibody used for detecting soluble Gankyrin is of poor quality. | 1. Perform a cell lysis and Western blot to measure the accumulation of downstream markers (p53, Rb) as an indirect measure of target engagement.2. Optimize the heat shock temperature range and ensure complete cell lysis to properly separate soluble and aggregated protein fractions.[5]3. Validate your Gankyrin antibody with a positive control (recombinant protein or overexpressing cell lysate). |
Quantitative Data Summary
The following tables present hypothetical data to guide experimental expectations.
Table 1: this compound Activity in Different Liver Cancer Cell Lines
| Cell Line | On-Target (Gankyrin) IC50 (µM) | Apoptosis EC50 (with 1 µg/mL Cisplatin) (µM) | Notes |
|---|---|---|---|
| Huh6 | 1.5 | 2.5 | High Gankyrin expression.[1][3] |
| Hepa1c1c7 | 2.0 | 3.1 | Murine cell line, responsive to this compound.[1][3] |
| HepG2 | 1.8 | 2.9 | Known responsive cell line.[4] |
| Gankyrin KO | > 50 | > 50 | CRISPR-knockout control; loss of sensitization confirms on-target effect.[6] |
Table 2: Hypothetical Kinase Selectivity Profile for this compound Screen performed at 10 µM concentration.
| Target | % Inhibition | Potential Implication |
|---|---|---|
| Gankyrin Pathway | (On-Target) | (Intended Effect) |
| CDK2 | 45% | Minor off-target activity. Could contribute to cell cycle effects. |
| GSK3β | 38% | Minor off-target activity. Wnt signaling pathway may be slightly affected. |
| p38α | 15% | Likely not biologically significant. |
| 400+ other kinases | < 10% | this compound is highly selective and not a broad-spectrum kinase inhibitor. |
Visualizations: Pathways and Workflows
Caption: this compound inhibits Gankyrin, stabilizing p53 and Rb to promote apoptosis.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Caption: Troubleshooting logic for interpreting experimental outcomes with this compound.
Key Experimental Protocols
Protocol 1: Western Blot for Tumor Suppressor Protein Stabilization
Objective: To determine if this compound treatment increases the protein levels of Gankyrin targets like p53 and Rb.
Materials:
-
Cell culture reagents, plates (6-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-Rb, anti-Gankyrin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells (e.g., Huh6) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with vehicle (DMSO) or varying concentrations of this compound (e.g., 1, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour in 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C. Wash, then incubate with HRP-secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize bands using a chemiluminescence imager. Quantify band intensity relative to the loading control (β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Gankyrin in intact cells by measuring increased thermal stability of the target protein.[5][7]
Materials:
-
Intact cells treated with vehicle or this compound
-
PBS, protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Methodology:
-
Treatment: Treat cells in culture flasks to ~80% confluency with vehicle (DMSO) or a saturating concentration of this compound (e.g., 20 µM) for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.[5]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to induce lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[5]
-
Analysis: Collect the supernatant and analyze the amount of soluble Gankyrin at each temperature point using Western blotting as described in Protocol 1.
-
Data Interpretation: A positive result is indicated by more Gankyrin protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control, demonstrating ligand-induced stabilization.
Protocol 3: CRISPR/Cas9-Mediated Knockout for On-Target Validation
Objective: To create a Gankyrin-knockout cell line to definitively test if the biological effects of this compound are dependent on its intended target.[6]
Materials:
-
Lentiviral or plasmid vector system for Cas9 and gRNA expression
-
Validated gRNA sequences targeting the Gankyrin gene (ANKRD17)
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates (96-well)
Methodology:
-
gRNA Design: Design and clone 2-3 unique gRNAs targeting an early exon of the Gankyrin gene into a suitable Cas9 expression vector.
-
Transfection: Transfect the cancer cell line of interest with the Cas9/gRNA expression plasmid(s).
-
Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Seed the surviving cells at a very low density (e.g., 0.5 cells/well) into 96-well plates to allow for the growth of colonies from single cells.
-
Clone Expansion and Validation: Expand the single-cell colonies. Screen for Gankyrin knockout using Western blot and confirm with Sanger sequencing of the targeted genomic region.
-
Phenotypic Assay: Use the validated Gankyrin-KO clone and a wild-type/control clone in parallel experiments. Treat both cell lines with this compound and assess the phenotype of interest (e.g., chemosensitization). If the phenotype is lost in the KO line, it is on-target.[6]
References
- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Refining Cjoc42 delivery methods for in vivo studies
Welcome to the technical support center for Cjoc42, a novel peptide-based therapeutic designed to inhibit intracellular inflammatory signaling. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to assist in refining the in vivo delivery of this compound using its lipid nanoparticle (LNP) formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it delivered via Lipid Nanoparticles (LNPs)?
A1: this compound is a synthetic peptide therapeutic designed to specifically inhibit an intracellular kinase pivotal in inflammatory pathways. Like many peptide-based drugs, this compound faces challenges in vivo, such as susceptibility to enzymatic degradation and poor cell membrane permeability.[1][2][3][4][5][6] To overcome these hurdles, this compound is encapsulated within lipid nanoparticles (LNPs). This delivery system protects the peptide from degradation, facilitates cellular uptake, and allows for controlled release, thereby enhancing its therapeutic potential.[7][8]
Q2: What are the fundamental components of the this compound-LNP formulation?
A2: The this compound-LNP formulation is comprised of four key lipid components, a standard in LNP technology for delivering therapeutic payloads like peptides or nucleic acids.[9][10][11][12] These include:
-
Ionizable Cationic Lipid: Essential for encapsulating the peptide and facilitating its release from the endosome into the cytoplasm.
-
Phospholipid: A structural component that forms the lipid bilayer of the nanoparticle.[10][11]
-
Cholesterol: A stabilizing agent that modulates the rigidity and integrity of the LNP structure.[9][11]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic layer on the LNP surface, which helps to increase stability and circulation time by reducing clearance by the mononuclear phagocyte system.[13][14]
Q3: How should the this compound-LNP formulation be stored and handled?
A3: Proper storage is critical to maintain the stability and efficacy of the LNP formulation.[13] It is recommended to store this compound-LNP suspensions at 2-8°C for short-term use (up to one week). For long-term storage, aliquots should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and degradation of the encapsulated peptide.[15] Before use, thaw the formulation at room temperature and gently mix by inversion; do not vortex.
Q4: What are the expected physicochemical properties of the this compound-LNPs?
A4: The quality of your LNP formulation is determined by its physicochemical properties. For optimal in vivo performance, this compound-LNPs should meet the specifications outlined in the table below. Consistent characterization using methods like Dynamic Light Scattering (DLS) is crucial.[16]
| Parameter | Optimal Range | Significance for In Vivo Performance |
| Particle Size (Diameter) | 70 - 100 nm | Influences biodistribution, cellular uptake, and clearance. Particles >200 nm may be rapidly cleared.[17][18] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse particle population, which is crucial for reproducible results.[17] |
| Zeta Potential | Near-neutral (-10 mV to +10 mV) | A neutral surface charge at physiological pH minimizes non-specific interactions and reduces rapid clearance.[19] |
| Encapsulation Efficiency | > 90% | Ensures a sufficient therapeutic dose of this compound is delivered within the nanoparticles. |
Q5: What is the recommended administration route for in vivo studies?
A5: For systemic delivery and initial efficacy studies, intravenous (IV) injection via the tail vein in mice is the recommended route.[20] This method ensures the this compound-LNP formulation enters circulation directly, allowing for predictable pharmacokinetic and biodistribution profiling.[21][22][23]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound-LNPs.
Q1: I'm observing low encapsulation efficiency (<80%) for this compound. What could be the cause?
A1: Low encapsulation efficiency is typically related to the formulation process.
-
Suboptimal Lipid Ratios: The ratio of the ionizable lipid to the this compound peptide is critical.[9][10][11] An insufficient amount of ionizable lipid can lead to poor encapsulation. Consider optimizing this ratio as described in the formulation protocol.
-
Incorrect pH: The pH of the aqueous buffer used to dissolve this compound is crucial. A buffer pH that is too high or too low can affect the charge of the peptide and the ionizable lipid, hindering their interaction.
-
Mixing Inefficiency: If using microfluidics, ensure the total flow rate and flow rate ratio are correctly set. Inconsistent mixing can lead to poorly formed LNPs with low encapsulation.[14]
Q2: The LNP solution appears cloudy or shows visible aggregates after formulation. What should I do?
A2: Cloudiness or aggregation indicates LNP instability.
-
Improper Storage: Storing the formulation at incorrect temperatures or subjecting it to freeze-thaw cycles can cause aggregation.[13][15] Always follow the recommended storage conditions.
-
Buffer Incompatibility: The final buffer used for dialysis or buffer exchange must be appropriate (e.g., sterile PBS, pH 7.4). Buffers with incorrect ionic strength or pH can destabilize the LNPs.
-
High LNP Concentration: Overly concentrated LNP solutions are more prone to aggregation. If this is an issue, consider diluting the sample with sterile PBS before storage or use.
Q3: My in vivo results show low therapeutic efficacy, even though my in vitro experiments were successful. Why is this happening?
A3: A discrepancy between in vitro and in vivo results, often termed the "in vitro-in vivo correlation gap," is a known challenge in nanoparticle-based drug delivery.[19]
-
Rapid Clearance: Despite the PEG-lipid shield, LNPs can still be recognized and cleared by the mononuclear phagocyte system (MPS) in the liver and spleen.[13][18] This reduces the amount of this compound-LNPs reaching the target tissue.
-
Poor Endosomal Escape: For this compound to be effective, it must be released from the endosome into the cytoplasm. Inefficient endosomal escape can trap the therapeutic, rendering it ineffective. The choice of ionizable lipid is a key factor in this process.
-
Incorrect Biodistribution: The majority of systemically administered LNPs tend to accumulate in the liver.[13] If your therapeutic target is in a different tissue, this off-target accumulation can significantly lower efficacy. Biodistribution studies are essential to confirm target engagement.
Q4: I'm observing unexpected toxicity or adverse events in my animal models. What are the potential causes?
A4: In vivo toxicity can arise from the LNP components or the therapeutic payload.
-
Immunogenicity: Certain lipid components can trigger an immune response.[15] Ensure high-purity lipids are used and monitor animals for signs of inflammation or distress.
-
Off-Target Effects: Accumulation of this compound-LNPs in non-target organs like the liver, spleen, or kidneys can lead to toxicity.[17] A dose-response study is critical to identify a safe and effective therapeutic window.
-
Administration Issues: Improper intravenous injection can lead to localized inflammation or embolism. Ensure proper technique is used as detailed in the administration protocol.
Experimental Protocols
Protocol 1: Preparation of this compound-LNPs via Microfluidic Mixing
This protocol describes the formulation of this compound-LNPs using a microfluidic device, which allows for reproducible and scalable production.[14][19]
-
Preparation of Solutions:
-
Lipid Phase: Prepare a stock solution of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (see Table 1 for examples).
-
Aqueous Phase: Dissolve this compound peptide in an appropriate aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0) to a final concentration of 0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the this compound-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.
-
Set a total flow rate that ensures rapid and turbulent mixing within the microfluidic channels.
-
Initiate pumping to mix the two phases, resulting in the self-assembly of this compound-LNPs.
-
-
Purification and Concentration:
-
Collect the resulting LNP suspension.
-
Dialyze the suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated this compound. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Concentrate the purified LNP solution to the desired final concentration using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the this compound encapsulation efficiency using a fluorescence-based assay after lysing the LNPs with a detergent like Triton X-100.
-
Table 1: Example this compound-LNP Formulation Parameters
| Formulation ID | Molar Ratio (Ionizable:Phospholipid:Cholesterol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| C42-LNP-01 | 50:10:38.5:1.5 | 85.2 ± 3.1 | 0.09 | 94.5 |
| C42-LNP-02 | 40:20:38.5:1.5 | 92.5 ± 4.5 | 0.15 | 88.1 |
| C42-LNP-03 | 50:10:35:5.0 | 98.1 ± 3.8 | 0.11 | 92.3 |
Protocol 2: In Vivo Administration via Intravenous (Tail Vein) Injection in Mice
This protocol details the standard procedure for IV injection in mice.[21][22][23][24][25]
-
Animal Preparation:
-
Injection Procedure:
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with a 70% ethanol wipe.
-
Locate one of the lateral tail veins.
-
Using a sterile 27-30 gauge needle attached to a syringe containing the this compound-LNP solution, insert the needle into the vein at a shallow angle with the bevel facing up.[21][24]
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[23]
-
-
Post-Injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions for at least 10-15 minutes.[23]
-
Table 2: Recommended Dosing for IV Injection in Mice
| Mouse Weight (g) | Max Bolus Volume (µL) at 5 mL/kg | Example Dose (mg/kg) | Volume to Inject (µL) for a 2 mg/mL solution |
| 20 | 100 | 1.0 | 10 |
| 25 | 125 | 1.0 | 12.5 |
| 30 | 150 | 1.0 | 15 |
Protocol 3: Assessment of In Vivo Biodistribution using Fluorescence Imaging
This protocol requires co-encapsulating a near-infrared (NIR) fluorescent dye (e.g., DiR) within the LNPs to track their distribution in vivo.
-
Formulation: Prepare this compound-LNPs as described in Protocol 1, adding the NIR dye to the lipid-ethanol phase during preparation.
-
Administration: Inject the fluorescently labeled this compound-LNPs into mice via tail vein injection as described in Protocol 2.
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice.
-
Place the anesthetized mouse in an in vivo imaging system (IVIS) and acquire whole-body fluorescence images.[26]
-
-
Ex Vivo Analysis:
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the whole animal or individual organs to quantify the average fluorescence intensity. This data reveals the primary sites of LNP accumulation over time.
Visualizations and Workflows
Caption: this compound-LNP cellular uptake and therapeutic action.
Caption: Workflow for a typical in vivo efficacy experiment.
Caption: A decision tree for troubleshooting poor efficacy.
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 4. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.red [sci-hub.red]
- 9. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 12. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]
- 13. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. susupport.com [susupport.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. dovepress.com [dovepress.com]
- 18. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. research.vt.edu [research.vt.edu]
- 23. research.vt.edu [research.vt.edu]
- 24. ltk.uzh.ch [ltk.uzh.ch]
- 25. dsv.ulaval.ca [dsv.ulaval.ca]
- 26. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the potency of Cjoc42 derivatives
Technical Support Center: EGFR Inhibitor Derivatives
Welcome to the technical support center for the optimization and application of Epidermal Growth Factor Receptor (EGFR) inhibitor derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal potency with our initial EGFR inhibitor lead compound. What are the primary strategies to increase its potency?
A1: Increasing the potency of EGFR inhibitors often involves a multi-pronged approach focused on optimizing the molecule's interaction with the target and its overall pharmacological properties. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies : Systematically modify different parts of the molecule to enhance binding affinity. For many EGFR inhibitors with a quinazoline core, modifications at specific positions can significantly impact potency. For instance, introducing urea linkers has been shown to be more favorable for inhibitory activity compared to thiourea-containing derivatives.[1]
-
Targeting Resistant Mutants : The effectiveness of first-generation EGFR inhibitors can be limited by mutations such as T790M.[2][3] Second and third-generation inhibitors are designed to overcome this resistance. For example, third-generation inhibitors like osimertinib form a covalent bond with the C797 residue in the EGFR ATP-binding site, providing potent inhibition against resistant mutants.[4]
-
Allosteric Inhibition : Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a different site on the kinase, which can offer a novel mechanism to overcome resistance.[5][6]
-
Combination Therapy : Combining EGFR inhibitors with other therapeutic agents can lead to synergistic effects. This can include combining with inhibitors of downstream signaling pathways (e.g., MEK inhibitors), other receptor tyrosine kinases, or even with monoclonal antibodies that target the extracellular domain of EGFR.[7][8][9]
Q2: What are the key signaling pathways downstream of EGFR that we should monitor to assess the efficacy of our inhibitors?
A2: Upon activation, EGFR initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[10][11] The primary pathways to monitor are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is a major driver of cell proliferation.[12][13] Assessing the phosphorylation status of ERK is a common method to determine the inhibitory effect on this pathway.
-
PI3K-AKT-mTOR Pathway : This pathway is essential for promoting cell survival and growth.[12][13] Monitoring the phosphorylation of AKT and downstream targets like mTOR can provide insights into the inhibitor's effect on cell survival.
-
JAK/STAT Pathway : EGFR activation can also lead to the phosphorylation of STAT proteins, which are involved in the transcription of genes associated with cell survival.[13][14]
Q3: How do different generations of EGFR inhibitors vary in their mechanism of action?
A3: EGFR inhibitors are broadly classified into different generations based on their mechanism of action and their effectiveness against resistance mutations:
-
First-Generation (e.g., Gefitinib, Erlotinib) : These are reversible inhibitors that compete with ATP for binding to the tyrosine kinase domain of EGFR.[15] They are effective against activating mutations like L858R but are less effective against resistance mutations like T790M.[1][2]
-
Second-Generation (e.g., Afatinib, Dacomitinib) : These are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[4][15] They have broader activity against other ErbB family members but can have increased toxicity due to their effect on wild-type EGFR.[2]
-
Third-Generation (e.g., Osimertinib) : These are also irreversible inhibitors but are designed to be more selective for EGFR-activating mutations and the T790M resistance mutation, while having less of an effect on wild-type EGFR.[4]
Troubleshooting Guides
In Vitro Kinase Assays
| Problem | Potential Causes | Recommended Solutions |
| High variability in IC50 values between experiments | Inconsistent enzyme activity, inaccurate pipetting, or degradation of ATP or substrate. | Ensure consistent enzyme lots and activity. Calibrate pipettes regularly. Prepare fresh ATP and substrate solutions for each experiment. |
| No or very weak inhibition observed | Incorrect assay conditions (e.g., ATP concentration too high), inactive compound, or enzyme concentration too low. | Optimize the ATP concentration to be close to the Km value.[16] Confirm the identity and purity of the inhibitor. Determine the optimal enzyme concentration needed for a robust signal.[16] |
| Compound interferes with the assay signal | The compound may have intrinsic fluorescence or may interfere with the detection reagents. | Run a control experiment with the compound in the absence of the enzyme to check for interference.[17][18] If interference is observed, consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). |
Cell-Based Assays
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent results in cell viability assays | Cell line authenticity and high passage number, variations in cell seeding density, or inconsistent drug incubation times.[17] | Use authenticated, low-passage cell lines. Ensure a homogenous cell suspension before and during plating. Strictly adhere to consistent incubation times.[18] |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[17] | Ensure the cell suspension is well-mixed. Use calibrated pipettes. To mitigate evaporation, fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples.[17] |
| No significant effect of the inhibitor on cell proliferation | The chosen cell line may not be dependent on the EGFR pathway, may have resistance mutations (e.g., KRAS mutations), or the compound concentration may be too low.[18] | Confirm that the cell line is dependent on EGFR signaling for proliferation.[12] Check the mutational status of the cell line. Perform a dose-response experiment with a wider range of concentrations.[18] |
Data Presentation
Table 1: In Vitro Kinase Inhibition of a Representative EGFR Inhibitor
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | 5.2 |
| EGFR (L858R) | 1.8 |
| EGFR (T790M) | 15.6 |
| HER2 | 89.4 |
| HER4 | >1000 |
Data is representative and sourced for illustrative purposes.[19]
Table 2: Cellular Proliferation Inhibition of a Representative EGFR Inhibitor
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type Overexpression | 25.1 |
| NCI-H1975 | L858R/T790M | 42.5 |
| PC-9 | del E746-A750 | 15.8 |
| SW620 | KRAS Mutant (EGFR WT) | >10,000 |
Data is representative and sourced for illustrative purposes.[19]
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol is based on an assay that measures the amount of ADP produced during the kinase reaction.[20][21]
Materials:
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[21]
-
EGFR inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation : Prepare serial dilutions of the EGFR inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.[20]
-
Kinase Reaction : In a multi-well plate, add the diluted inhibitor or vehicle control (DMSO). Add the kinase reaction master mix. Initiate the reaction by adding the diluted EGFR enzyme.[20]
-
Incubation : Incubate the plate at 30°C for 60 minutes.[20]
-
ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21]
-
Signal Generation : Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[21]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence (no enzyme control) from all readings and calculate the IC50 values.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of viable cells to determine the effect of the inhibitor on cell proliferation.[19][22]
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
EGFR inhibitor (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Drug Treatment : Prepare serial dilutions of the EGFR inhibitor in the complete cell culture medium. Replace the old medium with the medium containing the inhibitor or vehicle control (DMSO).[22]
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.[22]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization : Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.[22]
Visualizations
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. “Sandwich” Strategy to Intensify EGFR Blockade by Concurrent Tyrosine Kinase Inhibitor and Monoclonal Antibody Treatment in Highly Selected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to EGFR? [synapse.patsnap.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. ClinPGx [clinpgx.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cjoc42 and Second-Generation Gankyrin Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-in-class Gankyrin inhibitor, Cjoc42, and its second-generation derivatives. Gankyrin is an oncoprotein overexpressed in various cancers, including pediatric liver cancer, making it a promising therapeutic target.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development efforts in oncology.
Executive Summary
This compound was the pioneering small molecule inhibitor developed to target the oncoprotein Gankyrin.[1] However, its clinical potential was limited by high IC50 values, often exceeding 50 μM.[1][2][3][4] This prompted the development of second-generation inhibitors, which are structurally modified derivatives of this compound. These newer compounds have demonstrated improved affinity for Gankyrin and enhanced cytotoxic effects against cancer cells.[1][2][3][4] This guide focuses on a comparative analysis of this compound and three prominent second-generation inhibitors: AFM-1-2, DK-1-7, and JA-1-38.
Performance Comparison: this compound vs. Second-Generation Inhibitors
The following tables summarize the quantitative data from various in vitro studies, comparing the efficacy of this compound and its second-generation counterparts.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatoblastoma (HBL) | >50 | [1][2][4] |
| Hep3B | Hepatocellular Carcinoma (HCC) | >50 | [1][2] | |
| HuH6 | Hepatoblastoma (HBL) | >50 | ||
| A549 | Non-small cell lung cancer (NSCLC) | >100 | ||
| MDA-MB-231 | Breast Cancer | >100 | ||
| AFM-1-2 | HepG2 | Hepatoblastoma (HBL) | ~25 | [2] |
| Hep3B | Hepatocellular Carcinoma (HCC) | ~15 | [2] | |
| DK-1-7 | HepG2 | Hepatoblastoma (HBL) | ~25 | [2] |
| Hep3B | Hepatocellular Carcinoma (HCC) | ~15 | [2] | |
| JA-1-38 | HepG2 | Hepatoblastoma (HBL) | ~25 | [2] |
| Hep3B | Hepatocellular Carcinoma (HCC) | ~20 | [2] |
Table 2: Effects on Tumor Suppressor Proteins (TSPs) and Apoptosis
| Inhibitor | Cell Line | Effect on TSPs (p53, Rb) | Apoptosis Induction | Reference |
| This compound | Huh6, Hepa1c1c7 | Increased levels of p53, Rb, and other TSPs.[3][5] | Modest induction, significantly enhanced with chemotherapy.[5] | [3][5] |
| AFM-1-2 | HepG2, Hep3B | Increased levels of Rb and other TSPs.[1] | Significant increase in Hep3B cells.[1][4] | [1][4] |
| DK-1-7 | HepG2, Hep3B | Increased levels of p53 and Rb.[1][2] | Not significant. | [1][2] |
| JA-1-38 | HepG2, Hep3B | Increased levels of p53 and Rb.[2] | Not significant. | [2] |
Table 3: Synergy with Chemotherapy
| Inhibitor | Chemotherapeutic Agent | Cell Lines | Observed Effect | Reference |
| This compound | Doxorubicin, Cisplatin | Huh6, Hepa1c1c7 | Synergistic increase in cytotoxicity.[5] | [5] |
| AFM-1-2 | Doxorubicin | HepG2, Hep3B | Synergy | [1][4] |
| Cisplatin | HepG2, Hep3B | Antagonism | [1][4] | |
| DK-1-7 | Doxorubicin | HepG2, Hep3B | Synergy | [1][4] |
| Cisplatin | HepG2, Hep3B | Antagonism | [1][4] | |
| JA-1-38 | Doxorubicin | HepG2, Hep3B | Synergy | [1][4] |
| Cisplatin | HepG2, Hep3B | Antagonism | [1][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the Gankyrin signaling pathway and a typical workflow for evaluating these inhibitors.
Caption: Gankyrin signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Small Molecule Inhibitors of Gankyrin for the Treatment of Pediatric Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Comparative Analysis of Cjoc42 and Other p53 Stabilizing Agents: A Guide for Researchers
A detailed examination of small molecules designed to stabilize the tumor suppressor protein p53 reveals distinct mechanisms of action and varying efficacies. This guide provides a comparative analysis of Cjoc42, a gankyrin inhibitor, alongside other notable p53 stabilizing agents—Nutlin-3a, RITA, and PRIMA-1—offering insights for researchers and drug development professionals.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers. Consequently, therapeutic strategies aimed at restoring p53 function are of significant interest. This guide delves into the comparative efficacy and mechanisms of four small molecules: this compound, Nutlin-3a, RITA, and PRIMA-1, which all aim to stabilize and reactivate p53 through different pathways.
Mechanism of Action: A Divergent Approach to p53 Stabilization
The four compounds employ distinct strategies to achieve p53 stabilization.
This compound functions as an inhibitor of the oncoprotein gankyrin.[1][2] Gankyrin is known to promote the degradation of several tumor suppressor proteins, including p53.[1][2] By binding to gankyrin, this compound prevents this degradation, leading to an increase in p53 protein levels.[1][2] This mechanism is indirect, targeting a negative regulator of p53.
Nutlin-3a is a well-characterized inhibitor of the MDM2-p53 interaction.[3][4][5][6][7][8][9][10] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4][5][6][7][8][9][10] Nutlin-3a mimics the binding of p53 to MDM2, thereby competitively inhibiting this interaction and preventing p53 degradation.[3][4][5][6][7][8][9][10] This leads to the accumulation of wild-type p53.[3][4][5][6][7][8][9][10]
RITA (Reactivation of p53 and Induction of Tumor Apoptosis) also disrupts the p53-MDM2 interaction, but through a different mechanism than Nutlin-3a. RITA binds directly to the N-terminus of p53, inducing a conformational change that prevents MDM2 from binding.[11][12][13][14] This not only stabilizes wild-type p53 but has also been shown to restore the function of some mutant p53 proteins.[11][12][15]
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis) and its analog APR-246 are known to reactivate mutant p53.[16][17][18][19][20][21][22] PRIMA-1 is converted to the active compound methylene quinuclidinone (MQ), which covalently binds to cysteine residues in the core domain of mutant p53, restoring its wild-type conformation and DNA-binding ability.[23][24] It has also been shown to have effects on wild-type p53.[20]
Comparative Performance: In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound and its comparators in various cancer cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Agent | Cell Line | p53 Status | IC50 / GI50 (µM) | Reference |
| This compound | HuH6 | Wild-type | >50 | [25] |
| HepG2 | Wild-type | >50 | [26] | |
| Hep3B | p53-null | >50 | [26] | |
| Nutlin-3a | HCT116 | Wild-type | 28.03 ± 6.66 | [27] |
| HCT116 | p53-null | 30.59 ± 4.86 | [27] | |
| MDA-MB-231 | Mutant | 22.13 ± 0.85 | [27] | |
| MDA-MB-468 | Mutant | 21.77 ± 4.27 | [27] | |
| OSA (MDM2 Amplified) | Wild-type | 31 ± 13 | [7] | |
| T778 (MDM2 Amplified) | Wild-type | 62 ± 31 | [7] | |
| U2OS | Wild-type | 120 ± 44 | [7] | |
| RITA | A498 | Wild-type | ~0.016 (GI50) | [28] |
| PRIMA-1 | BE-2C | Wild-type | 58.8 ± 10.72 | [18] |
| CHP212 | Wild-type | 24.2 ± 7.02 | [18] | |
| CLB-GA | Wild-type | 10.5 ± 0.34 | [18] | |
| LAN6 | Wild-type | 16.5 ± 0.48 | [18] | |
| NBL-S | Wild-type | 20.1 ± 0.80 | [18] | |
| NGP | Wild-type | 12.3 ± 0.27 | [18] | |
| SK-N-DZ | Wild-type | 17.8 ± 1.95 | [18] | |
| SK-N-SH | Wild-type | 11.6 ± 0.55 | [18] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these agents are visually represented in the following diagrams.
Caption: Signaling pathways of this compound, Nutlin-3a, RITA, and PRIMA-1.
Caption: General experimental workflow for evaluating p53 stabilizing agents.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of the compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the p53 stabilizing agent (e.g., this compound, Nutlin-3a, RITA, PRIMA-1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for p53 and Downstream Targets
Objective: To quantify the protein levels of p53 and its downstream targets (e.g., p21, MDM2).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Objective: To assess the interaction between p53 and MDM2 following compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against p53 or MDM2 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to detect the co-precipitated protein.
Conclusion
This compound, Nutlin-3a, RITA, and PRIMA-1 represent a diverse arsenal of p53 stabilizing agents, each with a unique mechanism of action and efficacy profile. This compound's indirect stabilization of p53 through gankyrin inhibition presents a novel approach, while Nutlin-3a, RITA, and PRIMA-1 offer more direct methods of p53 reactivation. The choice of agent for a particular research or therapeutic application will depend on the specific p53 status of the cancer cells and the desired downstream effects. This guide provides a foundational comparison to aid in the selection and evaluation of these promising anti-cancer compounds. Further head-to-head studies are warranted to more definitively delineate their comparative advantages in various cancer contexts.
References
- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the selective MDM2 antagonist nutlin-3 against chemoresistant neuroblastoma with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rescue of the apoptotic-inducing function of mutant p53 by small molecule RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual targeting of wild-type and mutant p53 by small molecule RITA results in the inhibition of N-Myc and key survival oncogenes and kills neuroblastoma cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer [mdpi.com]
- 14. Impact of Oncogenic Changes in p53 and KRAS on Macropinocytosis and Ferroptosis in Colon Cancer Cells and Anticancer Efficacy of Niclosamide with Differential Effects on These Two Processes | MDPI [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. selleckchem.com [selleckchem.com]
- 23. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Specific RITA modification produces hyperselective cytotoxicity while maintaining in vivo antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Osimertinib: Monotherapy vs. Combination Therapy in EGFR-Mutated NSCLC
This guide provides a comparative analysis of osimertinib as a monotherapy versus its use in combination with other therapeutic agents for the treatment of epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). The content is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of current therapeutic strategies, supported by key clinical trial data and detailed methodologies.
Introduction to Osimertinib and the Rationale for Combination Therapy
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. It is a standard first-line treatment for patients with advanced EGFR-mutated NSCLC. Despite its initial efficacy, many patients eventually develop acquired resistance, leading to disease progression. This has prompted extensive research into combination therapies designed to overcome or delay this resistance.
Mechanisms of resistance to osimertinib are diverse and include on-target alterations (e.g., EGFR C797S mutation) and bypass track activation, most commonly through MET amplification. Combining osimertinib with agents that target these resistance pathways, such as MET inhibitors or traditional chemotherapy, represents a key strategy to improve patient outcomes.
Comparative Efficacy: Quantitative Data
The following tables summarize key efficacy data from pivotal clinical trials comparing osimertinib monotherapy with combination approaches.
Table 1: First-Line Osimertinib Monotherapy vs. Chemotherapy
| Efficacy Endpoint | FLAURA Trial: Osimertinib Monotherapy |
| Median Progression-Free Survival (PFS) | 18.9 months |
| Median Overall Survival (OS) | 38.6 months |
| Objective Response Rate (ORR) | 80% |
| Median Duration of Response (DoR) | 17.2 months |
Data from the FLAURA trial, which established osimertinib as a first-line standard of care over earlier generation TKIs.
Table 2: First-Line Osimertinib Monotherapy vs. Osimertinib + Chemotherapy
| Efficacy Endpoint | FLAURA2 Trial: Osimertinib + Chemotherapy | FLAURA2 Trial: Osimertinib Monotherapy |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months |
| Objective Response Rate (ORR) | 83% | 76% |
| Median Duration of Response (DoR) | 24.0 months | 15.3 months |
Data from the FLAURA2 trial, which demonstrated a significant PFS benefit for the combination of osimertinib and chemotherapy compared to osimertinib alone in the first-line setting.
Table 3: Osimertinib + MET Inhibitor vs. Osimertinib Monotherapy in MET-Amplified NSCLC
| Efficacy Endpoint | SAVANNAH Trial: Osimertinib + Savolitinib |
| Objective Response Rate (ORR) | 49% |
| Median Duration of Response (DoR) | 9.3 months |
Data from the SAVANNAH trial, which evaluated the combination of osimertinib and the MET inhibitor savolitinib in patients with MET-amplified, EGFR-mutated NSCLC who had progressed on prior osimertinib.
Signaling Pathways and Therapeutic Rationale
The following diagrams illustrate the key signaling pathways involved in EGFR-mutated NSCLC and the mechanisms of action for monotherapy and combination therapy.
Cjoc42 derivatives with improved IC50 values compared to the parent compound
Cjoc42 Analogs Demonstrate Enhanced Potency in Gankyrin Inhibition
A comparative analysis reveals that novel derivatives of this compound, a known gankyrin inhibitor, exhibit significantly improved anti-proliferative activity in specific cancer cell lines. Structural modifications to the parent compound have yielded derivatives with substantially lower IC50 values, indicating a promising avenue for the development of more effective cancer therapeutics.
Researchers have successfully synthesized and evaluated a series of this compound derivatives, leading to the identification of compounds with enhanced potency against hepatoblastoma cells. Notably, derivatives such as 13d and 17e have demonstrated marked improvements in anti-proliferative activity compared to the original this compound molecule.[1] These findings highlight the therapeutic potential of targeting the oncoprotein gankyrin, which is implicated in the degradation of several tumor suppressor proteins.[2][3]
Comparative Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives were determined against a panel of human cancer cell lines. The data, summarized in the table below, clearly illustrates the superior performance of the novel analogs in the HuH6 hepatoblastoma cell line, which has a wild-type p53 status.[1] In contrast, the compounds showed limited activity against cell lines with mutant or null p53 status, such as Hep3B and HuH7, suggesting that the p53 pathway is crucial for their mechanism of action.[1]
| Compound | HuH6 IC50 (μM) | HepG2 IC50 (μM) | Hep3B IC50 (μM) | HuH7 IC50 (μM) | HEK-293 IC50 (μM) |
| This compound | >50 | - | - | - | - |
| 10a | Modest Improvement | - | - | - | - |
| 10d | Modest Improvement | - | - | >50 | >50 |
| 13d | 3.3 | 24.0 | >50 | >50 | >50 |
| 13f | Modest Improvement | - | - | - | - |
| 17a | Modest Improvement | - | - | - | - |
| 17c | Modest Improvement | - | - | - | - |
| 17e | 2.4 | - | - | - | - |
A lower IC50 value indicates greater potency. The data for the derivatives shows a significant improvement over the parent compound, this compound, which had an IC50 value greater than 50 μM in the HuH6 cell line.[1]
Mechanism of Action: Targeting the Gankyrin-p53 Axis
This compound and its derivatives function by inhibiting gankyrin, an oncoprotein that facilitates the degradation of tumor suppressor proteins, including p53.[2][3][4] By binding to gankyrin, these small molecules prevent the downregulation of p53, thereby restoring its tumor-suppressive functions, such as cell cycle arrest and apoptosis, and increasing sensitivity to DNA damage.[4] The enhanced anti-proliferative activity of the derivatives suggests a more effective disruption of the gankyrin-p53 interaction.
Figure 1. this compound derivatives inhibit Gankyrin, preventing p53 degradation and suppressing cancer cell proliferation.
Experimental Protocols
Anti-proliferative Activity Assessment (MTT Assay)
The anti-proliferative activity of the this compound derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Cell Culture:
-
HuH6, HepG2, Hep3B, HuH7, and HEK-293 cells were cultured in their respective appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere for 24 hours prior to drug exposure.
-
The this compound derivatives were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium.
-
The cells were treated with the compounds for 72 hours.
-
Following the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional period to allow for the formation of formazan crystals.
-
The formazan crystals were then dissolved using a solubilization solution.
-
The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
The IC50 values were calculated from the dose-response curves, representing the concentration of the compound that inhibited cell proliferation by 50%. All experiments were performed with multiple replicates.[1]
Figure 2. Workflow of the MTT assay for determining the anti-proliferative activity of this compound derivatives.
References
- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cjoc42 Demonstrates Synergistic Anticancer Effects with Cisplatin and Doxorubicin
The small molecule Cjoc42 has been shown to enhance the cytotoxic effects of the conventional chemotherapy drugs cisplatin and doxorubicin in liver cancer cells, offering a promising avenue for combination therapies to overcome chemoresistance.
New research indicates that this compound, an inhibitor of the oncogene Gankyrin (Gank), works synergistically with cisplatin and doxorubicin to increase cancer cell death and reduce cell proliferation.[1][2] While this compound as a single agent is not cytotoxic, its combination with these chemotherapeutic agents leads to a significant increase in their efficacy.[2][3] This synergistic relationship is primarily attributed to this compound's mechanism of action, which involves stabilizing tumor suppressor proteins that are often degraded in cancer cells.[1][4]
Enhanced Efficacy of Combination Therapy
Studies conducted on hepatoblastoma (Huh6) and hepatocellular carcinoma (Hepa1c1c7) cell lines have demonstrated a marked improvement in anticancer activity when this compound is combined with either cisplatin or doxorubicin.[1][2] The combination therapies resulted in a statistically significant reduction in cancer cell proliferation and viability compared to treatment with either drug alone.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic effects of this compound with cisplatin and doxorubicin have been quantified through various cell-based assays. The following tables summarize the key findings from these studies.
Table 1: Synergistic Effects of this compound and Cisplatin on Cell Proliferation and Viability
| Cell Line | Treatment | Concentration | Effect | Statistical Significance |
| Huh6 | Cisplatin + this compound | 1 µg/mL Cisplatin + 1 µM or 5 µM this compound | Statistically significant reduction in proliferation compared to cisplatin alone. | p < 0.0001 |
| Hepa1c1c7 | Cisplatin + this compound | 1 µg/mL Cisplatin + this compound | Stronger inhibition of proliferation compared to either agent alone. | Not specified |
| Huh6 | Cisplatin + this compound | Not specified | Modest, non-statistically significant reduction in cell viability compared to cisplatin alone. | Not statistically significant |
| Hepa1c1c7 | Cisplatin + this compound | 1 µg/mL Cisplatin + this compound | Statistically significant increase in cytotoxicity. | p < 0.05 |
Table 2: Synergistic Effects of this compound and Doxorubicin on Cell Viability
| Cell Line | Treatment | Concentration | Effect | Statistical Significance |
| Huh6 | Doxorubicin + this compound | Doxorubicin (0.05, 0.1, 0.2 µg/mL) + this compound (1, 5, 10 µM) | Statistically significant reduction in cell viability with higher doses of this compound. | p < 0.05 |
| Hepa1c1c7 | Doxorubicin + this compound | Doxorubicin (0.1, 0.2, 0.5 µg/mL) + this compound (1, 5, 10 µM) | Statistically significant reduction in cell viability with higher doses of this compound. | p < 0.05 |
Mechanism of Action: Inhibition of Gankyrin and Stabilization of Tumor Suppressors
The synergistic effects of this compound are linked to its ability to inhibit the oncoprotein Gankyrin.[1][4] Gankyrin is known to promote the degradation of several tumor suppressor proteins (TSPs), including p53, Rb, CUGBP1, C/EBPα, and HNF4α.[1][2] By inhibiting Gankyrin, this compound prevents the degradation of these TSPs, leading to their accumulation in the cancer cells.[1][2] This restoration of tumor suppressor function enhances the sensitivity of the cancer cells to the DNA-damaging effects of cisplatin and doxorubicin, ultimately leading to increased apoptosis.[1][2]
Caption: Signaling pathway of this compound's synergistic effect with chemotherapy.
Experimental Protocols
The findings are based on a series of in vitro experiments utilizing human hepatoblastoma (Huh6) and mouse hepatocellular carcinoma (Hepa1c1c7) cell lines.[1]
Cell Culture and Treatments
Huh6 and Hepa1c1c7 cells were cultured in standard conditions. For the combination studies, cells were treated with varying concentrations of this compound, cisplatin, and doxorubicin, both individually and in combination.[1]
Proliferation Assays
Cell proliferation was measured to assess the impact of the different treatment regimens. This allowed for the quantification of the inhibitory effects of the drug combinations on cancer cell growth.[1]
Cytotoxicity Assays
To determine the extent of cell killing, cytotoxicity assays were performed. These assays measured cell viability after exposure to this compound, cisplatin, and doxorubicin, highlighting the enhanced cytotoxicity of the combination treatments.[1]
Apoptosis Assays
The induction of apoptosis (programmed cell death) was evaluated to understand the mechanism of the increased cytotoxicity. Techniques such as TUNEL assays were used to detect apoptotic cells, which were found to be more numerous in the combination treatment groups.[1]
References
- 1. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
- 3. Small Molecule this compound Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cjoc42 and Next-Generation Gankyrin Binders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cjoc42, the first-in-class Gankyrin binder, against its more recently developed derivatives. This document synthesizes experimental data on binding affinity and cellular cytotoxicity, details the underlying experimental protocols, and visualizes key biological pathways and workflows.
Gankyrin is a pivotal oncoprotein characterized by its seven ankyrin repeats, which is frequently overexpressed in a multitude of cancers, including liver, breast, and lung cancer.[1][2] Its oncogenic activity stems from its role as a chaperone protein within the 26S proteasome, where it facilitates the degradation of critical tumor suppressor proteins (TSPs) such as retinoblastoma protein (Rb) and p53.[1][3][4] By binding to partners like CDK4 and the E3 ubiquitin ligase MDM2, Gankyrin accelerates the destruction of these TSPs, leading to unchecked cell cycle progression and proliferation.[1][5] Consequently, the inhibition of Gankyrin's protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy against cancer.[6][7]
In 2016, this compound was identified as the first small molecule capable of binding to Gankyrin and modulating its activity.[6] While a landmark discovery, this compound demonstrated modest binding affinity and anti-proliferative activity, prompting the development of second-generation inhibitors to improve potency and efficacy.[1][8] This guide compares this compound with its advanced derivatives, providing a clear overview of their performance based on available scientific literature.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and its more potent, next-generation derivatives. Data is compiled from isothermal titration calorimetry (ITC) for binding affinity and MTT assays for cellular cytotoxicity across various cancer cell lines.
| Compound | Binding Affinity (Kd) vs. Gankyrin | IC50 vs. A549 (Lung Cancer) | IC50 vs. MDA-MB-231 (Breast Cancer) | IC50 vs. HuH6 (Liver Cancer) |
| This compound | ~580 nM[1] | >100 µM[9] | Not Specified | >50 µM[8] |
| Compound 51b | Not Specified | >100 µM[9] | 2.3 µM[9] | 3.1 µM[9] |
| Compound 51c | Not Specified | 0.33 µM [9] | >100 µM[9] | Not Specified |
| Compound 51d | Not Specified | >100 µM[9] | 2.0 µM [9] | 1.1 µM [9] |
| Compound 52b | Not Specified | 5.5 µM[9] | >100 µM[9] | Not Specified |
| Compound 52d | Not Specified | 1.0 µM[9] | >100 µM[9] | Not Specified |
Note: Lower Kd and IC50 values indicate higher binding affinity and cytotoxic potency, respectively. Data is sourced from multiple studies and experimental conditions may vary.
Key Signaling Pathway and Mechanism of Action
Gankyrin binders like this compound and its derivatives function by disrupting the protein-protein interactions essential for Gankyrin's oncogenic activity. By binding to Gankyrin, these small molecules are thought to induce conformational changes that prevent it from facilitating the degradation of tumor suppressors p53 and Rb.[8] This leads to the stabilization and accumulation of these proteins, restoring their ability to control the cell cycle and trigger apoptosis in cancer cells.[6]
Caption: Gankyrin pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Preparation: Dialyze the purified Gankyrin protein extensively against the chosen ITC buffer (e.g., 20 mM HEPES, pH 8.0). Dissolve the small molecule binder (e.g., this compound) in the final dialysis buffer to minimize buffer mismatch effects.
-
Concentration Setup: Prepare a protein solution of 50-60 µM in the calorimeter cell (approx. 300 µL). Prepare a ligand solution in the injection syringe at a concentration 10-15 times that of the protein (e.g., 500-600 µM).
-
Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand solution into the protein solution at a constant temperature (e.g., 25°C). Allow the system to equilibrate between injections.
-
Control: Conduct a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which is later subtracted from the experimental data.
-
Data Analysis: The resulting thermogram shows heat pulses for each injection. Integrating these pulses and plotting them against the molar ratio of ligand to protein generates a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.
Caption: Workflow for Isothermal Titration Calorimetry.
MTT Assay for Cell Proliferation and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the Gankyrin binder (e.g., from 0.1 µM to 100 µM) and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Remove the media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Aspirate the MTT solution and add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the compound concentrations and use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell proliferation.
Western Blot for Tumor Suppressor Protein Levels
Western blotting allows for the detection and relative quantification of specific proteins in a cell lysate, such as p53 and Rb.
-
Cell Lysis: Treat cells with the Gankyrin binder for the desired time. Wash the cells with ice-cold PBS, then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.[6]
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[6]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53, Rb, and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the levels of p53 and Rb to the loading control to determine the relative change in protein expression upon treatment.[6]
References
- 1. origene.com [origene.com]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 9. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
Evaluating the anti-proliferative effects of Cjoc42 derivatives against the original compound
A comparative analysis of recently synthesized Cjoc42 derivatives reveals a significant improvement in anti-proliferative activity against various cancer cell lines compared to the original this compound compound. These findings, supported by robust experimental data, highlight the potential of these second-generation inhibitors for further therapeutic development.
The oncoprotein gankyrin is a key therapeutic target in several cancers due to its role in promoting tumor growth and degrading tumor suppressor proteins. This compound was identified as the first small-molecule inhibitor of gankyrin, demonstrating modest anti-proliferative activity. Subsequent structural modifications to the this compound scaffold have led to the development of derivatives with substantially enhanced efficacy.
Superior Anti-proliferative Activity of this compound Derivatives
A series of novel this compound derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, consistently demonstrating lower IC50 values than the parent compound. For instance, in HuH6 hepatoblastoma cells, derivatives such as 13d and 17e exhibited IC50 values of 3.3 µM and 2.4 µM, respectively, a marked improvement over this compound, which has an IC50 greater than 50 μM.[1]
The enhanced activity of these derivatives is attributed to structural modifications, including alterations to the propyl linker and replacement of the sulfonate ester and triazole groups.[1] These changes are believed to optimize the binding of the compounds to gankyrin, thereby more effectively disrupting its oncogenic functions.
The anti-proliferative effects of these derivatives are not limited to liver cancer. Studies on breast and lung cancer cell lines have also shown promising results. For example, amide-based this compound derivatives have demonstrated a 100-fold improvement in anti-proliferative activity against MCF7 breast cancer cells compared to this compound.
Comparative Anti-proliferative Activity (IC50) of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. This compound |
| This compound | HuH6 | >50 | - |
| 10d | HuH6 | >50 | - |
| 13d | HuH6 | 3.3 | >15 |
| 17a | HuH6 | >50 | - |
| 17c | HuH6 | >50 | - |
| 17e | HuH6 | 2.4 | >20 |
| This compound | HepG2 | >50 | - |
| 13d | HepG2 | 24.0 | >2 |
| This compound | A549 | >50 | - |
| 51c | A549 | 0.33 | >150 |
| 52b | A549 | 5.5 | >9 |
| 52d | A549 | 1.0 | >50 |
| This compound | MDA-MB-231 | >50 | - |
| 51b | MDA-MB-231 | Not Specified | Improved |
| 51d | MDA-MB-231 | Not Specified | Improved |
Mechanism of Action: Restoring Tumor Suppressor Function
This compound and its derivatives exert their anti-proliferative effects by inhibiting gankyrin, which in turn prevents the degradation of key tumor suppressor proteins such as p53 and retinoblastoma protein (Rb).[1][2][3] Gankyrin facilitates the proteasomal degradation of these proteins, leading to uncontrolled cell cycle progression.[3] By binding to gankyrin, this compound derivatives disrupt this interaction, leading to the stabilization and accumulation of p53 and Rb, ultimately resulting in cell cycle arrest and reduced cancer cell proliferation.[1][3]
Experimental Protocols
The evaluation of this compound and its derivatives relies on standardized in vitro assays to determine their anti-proliferative activity and mechanism of action.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives and incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as gankyrin, p53, and Rb.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (gankyrin, p53, Rb) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein levels.
Conclusion
The development of this compound derivatives represents a significant advancement in the pursuit of effective gankyrin inhibitors. The enhanced anti-proliferative activity, coupled with a well-defined mechanism of action, positions these compounds as promising candidates for further preclinical and clinical investigation in the treatment of various cancers. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel gankyrin inhibitors.
References
- 1. Structural Modification of the Propyl Linker of this compound in Combination with Sulfonate Ester and Triazole Replacements for Enhanced Gankyrin Binding and Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating conformationally restricted this compound derivatives for improved gankyrin binding and anti-cancer activity - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Compound Cjoc42
Disclaimer: The following procedures are provided as a template for the safe handling and disposal of the fictional compound "Cjoc42." These guidelines are based on general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's environmental health and safety (EHS) regulations.
This document provides essential safety and logistical information for the proper disposal of compound this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below. This information is critical for risk assessment and the development of appropriate handling and disposal protocols.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₁₈H₂₁N₅O₂ | Provides basic chemical identity. |
| Molecular Weight | 339.4 g/mol | Necessary for calculating concentrations and waste amounts. |
| Appearance | White to off-white crystalline solid | Visual identification of the pure compound. |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | Dictates appropriate solvents for decontamination and dissolution prior to disposal. |
| LD₅₀ (Oral, Rat) | 250 mg/kg | Indicates high toxicity; requires careful handling to avoid ingestion. |
| Flash Point | 110 °C (230 °F) | Not highly flammable, but avoid open flames and high temperatures during handling. |
| Decomposition Temp. | > 200 °C | Stable under normal laboratory conditions. |
| Incompatibility | Strong oxidizing agents, strong acids | Segregate from incompatible chemicals in waste streams to prevent hazardous reactions. |
Experimental Protocol: Cell-Based Assay Quenching and Waste Collection
This protocol details the steps for terminating a cell-based assay involving this compound and collecting the resulting chemical waste.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves
-
This compound-treated cell culture plates
-
70% Ethanol solution
-
Bleach solution (10% final concentration)
-
Designated this compound liquid waste container (properly labeled)
-
Designated this compound solid waste container (properly labeled)
-
Biological safety cabinet (BSC)
Procedure:
-
Preparation:
-
Don all required PPE before beginning the procedure.
-
Perform all steps within a certified biological safety cabinet to ensure sterility and containment.
-
Ensure the designated this compound liquid and solid waste containers are within reach.
-
-
Aspirate Media:
-
Carefully aspirate the this compound-containing cell culture media from each well of the culture plates.
-
Dispense the aspirated liquid directly into the designated this compound liquid waste container.
-
-
Cell Lysis and Decontamination:
-
To the remaining cells in the plate, add a sufficient volume of 70% ethanol to each well to ensure cell lysis.
-
Incubate for 10 minutes at room temperature.
-
-
Solid Waste Disposal:
-
After incubation, dispose of the entire cell culture plate and any contaminated serological pipettes or tips into the designated this compound solid waste container.
-
-
Decontaminate Work Surfaces:
-
Thoroughly wipe down all surfaces within the biological safety cabinet that may have come into contact with this compound with a 10% bleach solution, followed by 70% ethanol.
-
-
Final PPE Disposal:
-
Carefully remove gloves and dispose of them in the this compound solid waste container.
-
Remove lab coat and hang in the designated area.
-
Wash hands thoroughly with soap and water.
-
Disposal Workflow and Logic
The proper disposal of this compound and its associated waste is critical to maintaining a safe laboratory environment. The following diagram illustrates the decision-making process and workflow for segregating and disposing of different types of waste generated during experiments with this compound.
Caption: this compound Waste Disposal Workflow.
This procedural guide is intended to build a foundation of safety and trust for researchers handling novel compounds. By providing clear, actionable steps and decision-making frameworks, we aim to be the preferred source for information on laboratory safety and chemical handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
